molecular formula C7H5BrClNO2 B1662062 Methyl 5-bromo-2-chloronicotinate CAS No. 78686-79-0

Methyl 5-bromo-2-chloronicotinate

Cat. No.: B1662062
CAS No.: 78686-79-0
M. Wt: 250.48 g/mol
InChI Key: MOMQDEDQGJAKII-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-chloronicotinate is a useful research compound. Its molecular formula is C7H5BrClNO2 and its molecular weight is 250.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-2-chloropyridine-3-carboxylate
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InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMQDEDQGJAKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376904
Record name methyl 5-bromo-2-chloronicotinate
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Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

78686-79-0
Record name Methyl 5-bromo-2-chloronicotinate
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Record name methyl 5-bromo-2-chloronicotinate
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Record name Methyl 5-bromo-2-chloronicotinate
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Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 5-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-bromo-2-chloronicotinate is a halogenated pyridine derivative that has emerged as a pivotal building block in modern synthetic chemistry. Its strategic arrangement of reactive sites—a bromine atom amenable to cross-coupling and a chlorine atom activated for nucleophilic substitution—renders it an exceptionally versatile intermediate. This guide provides an in-depth analysis of its core chemical properties, reactivity profile, and practical applications. We will explore its synthesis, detail a validated experimental protocol for a key transformation, and discuss the mechanistic principles that researchers can leverage for the efficient construction of complex molecules in pharmaceutical and agrochemical discovery.

Core Chemical Identity and Physicochemical Properties

This compound is a polysubstituted pyridine ester. The pyridine core, an electron-deficient heterocycle, is further modified by two halogen atoms and a methyl ester group. This unique electronic and steric configuration dictates its physical properties and chemical behavior.

The fundamental identifiers and properties of this compound are summarized below for quick reference. The data presented is compiled from leading chemical suppliers and databases, ensuring a high degree of accuracy.[1][2][3][4]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 78686-79-0[1][2]
Molecular Formula C₇H₅BrClNO₂[1][5]
Molecular Weight 250.48 g/mol [1][6]
IUPAC Name methyl 5-bromo-2-chloropyridine-3-carboxylate[4][7]
Common Synonyms 5-Bromo-2-chloronicotinic acid methyl ester, Methyl 5-bromo-2-chloro-3-pyridinecarboxylate[1][2]
InChI Key MOMQDEDQGJAKII-UHFFFAOYSA-N[7][8]

// Main Structure mol [label="", shape=plaintext, fontname="Arial", fontsize=12, label=<

Br | Cl--C1--N--C2 || C3C4 / C5 | C(=O)OCH₃

>];

// Invisible nodes for connections node [shape=point, width=0, height=0, style=invis]; p_Br [pos="2.2,3.5!"]; p_Cl [pos="0.5,2.5!"]; p_Ester [pos="2.2,0!"]; p_N [pos="2.2,2.5!"]; p_C1 [pos="1.5,2.5!"]; p_C2 [pos="2.9,2.5!"]; p_C3 [pos="1.5,1.5!"]; p_C4 [pos="2.9,1.5!"]; p_C5 [pos="2.2,1.5!"];

// Manual drawing of the pyridine ring and substituents edge [color="#202124"]; p_N -- p_C1 [label=""]; p_C1 -- p_C3 [label=""]; p_C3 -- p_C5 [label=""]; p_C5 -- p_C4 [label=""]; p_C4 -- p_C2 [label=""]; p_C2 -- p_N [label=""];

// Double bonds edge [style=double]; p_N -- p_C2; p_C1 -- p_C3; p_C5 -- p_C4;

// Substituents edge [style=solid]; p_C2 -- p_Br [label=" Br"]; p_C1 -- p_Cl [label=" Cl"]; p_C5 -- p_Ester [label=" C(=O)OCH₃"]; }

Caption: High-level synthetic workflow for this compound.

Causality in Synthesis:

  • Chlorination Choice: The use of SOCl₂ or POCl₃ is critical. The hydroxyl group at the 2-position of a pyridine ring is a poor leaving group. These reagents convert it into a much better leaving group (a chlorosulfite or phosphate ester intermediate), which is then readily displaced by a chloride ion to form the 2-chloro substituent.

  • Esterification Method: Fischer esterification (acid-catalyzed reaction with alcohol) is a straightforward and cost-effective method for converting the carboxylic acid to the methyl ester. The reaction is driven to completion by using an excess of methanol or by removing the water formed during the reaction.

Reactivity Profile and Key Applications

The synthetic value of this compound stems from the differential reactivity of its two halogen substituents. This allows for selective and sequential functionalization of the pyridine ring, making it a cornerstone intermediate in the synthesis of pharmaceuticals and agrochemicals. [1]

  • C-2 Chlorine (Nucleophilic Aromatic Substitution - SₙAr): The chlorine atom at the 2-position is electron-deficient due to the adjacent ring nitrogen and the C-3 ester group. This makes it highly susceptible to attack by nucleophiles (e.g., amines, alcohols, thiols) via an SₙAr mechanism. This reaction is fundamental for introducing diverse side chains in drug candidates.

  • C-5 Bromine (Metal-Catalyzed Cross-Coupling): The bromine atom at the 5-position is less activated for SₙAr but is an ideal handle for palladium-catalyzed cross-coupling reactions. This includes Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines) couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

This dual reactivity enables chemists to design convergent synthetic routes, building molecular complexity in a controlled manner. It is a key intermediate for compounds targeting neurological disorders and for creating novel herbicides and fungicides. [1]

reactivity_sites structure snar_site C-2 (Cl) Activated for SNAr cl_target snar_site->cl_target coupling_site C-5 (Br) Ideal for Cross-Coupling br_target coupling_site->br_target

Sources

Unlocking Synthetic Versatility: A Technical Guide to Methyl 5-bromo-2-chloronicotinate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Differentiated Pyridine Building Block

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 5-bromo-2-chloronicotinate, a halogenated pyridine derivative, has emerged as a highly valuable and versatile intermediate for researchers in pharmaceutical development, agrochemical synthesis, and materials science.[1][2] Its utility stems from the electronically differentiated C-Br and C-Cl bonds, which allow for selective and sequential functionalization through a variety of cross-coupling and substitution reactions.[3] This guide provides an in-depth exploration of the reactivity of this compound, offering field-proven insights and detailed protocols to empower researchers in leveraging its full synthetic potential.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a starting material is the foundation of robust and reproducible synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 78686-79-0
Molecular Formula C₇H₅BrClNO₂[4]
Molecular Weight 250.48 g/mol [5]
Appearance White to light yellow crystalline powder[2]
Melting Point 50 - 54 °C[2]

Spectroscopic Data:

The structural integrity of this compound can be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl ester protons.[6]

  • ¹³C NMR: The carbon NMR spectrum will display seven unique signals, corresponding to the five carbons of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.[1]

Strategic Synthesis of this compound

While commercially available, understanding the synthetic origin of this compound provides valuable context for its purity and potential trace impurities. The synthesis generally involves a multi-step sequence starting from readily available pyridine precursors. A plausible and efficient route can be conceptualized based on the synthesis of structurally related compounds.[7]

Synthesis_of_Methyl_5_bromo_2_chloronicotinate start 2,5-Dichloropyridine step1 Bromination start->step1 intermediate1 5-Bromo-2-chloropyridine step1->intermediate1 step2 Hydroxylation/Carboxylation intermediate1->step2 intermediate2 5-Bromo-2-chloronicotinic acid step2->intermediate2 step3 Esterification intermediate2->step3 product This compound step3->product

Caption: Plausible synthetic pathway to this compound.

This conceptual pathway highlights key transformations that are well-established in heterocyclic chemistry. The initial bromination of a dichloropyridine precursor sets the stage for subsequent functionalization.

Core Reactivity and Potential Research Areas: A World of Selective Functionalization

The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl.[8] This principle allows for the selective reaction at the C-Br bond under milder conditions, leaving the C-Cl bond intact for subsequent transformations. This chemoselectivity is the cornerstone of its utility as a versatile building block.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, and it is particularly well-suited for the selective functionalization of this compound at the 5-position.[9][10] This reaction is foundational in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.

Suzuki_Miyaura_Workflow reagents This compound + Arylboronic Acid conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O, Toluene) reagents->conditions reaction Reaction at Elevated Temperature (e.g., 80-100 °C) conditions->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Methyl 5-aryl-2-chloronicotinate purification->product

Caption: Experimental workflow for a selective Suzuki-Miyaura coupling reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • Materials: this compound, Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane, Water.

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add a degassed 4:1 mixture of 1,4-dioxane and water.

    • Add Pd(PPh₃)₄ (0.05 equiv) to the reaction mixture.

    • Heat the reaction to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.[11]

Causality of Experimental Choices:

  • The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is standard for Suzuki couplings.

  • An inorganic base is required to activate the boronic acid for transmetalation.

  • A mixed solvent system like dioxane/water is often used to solubilize both the organic and inorganic reagents.

  • Performing the reaction under an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Scaffolds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds, a linkage present in a vast number of pharmaceuticals.[12][13] This reaction can be selectively performed at the C-Br position of this compound to introduce a wide range of primary and secondary amines.

Buchwald_Hartwig_Logical_Relationship cluster_reactants Reactants cluster_conditions Reaction Conditions substrate This compound product Methyl 5-(amino)-2-chloronicotinate substrate->product Buchwald-Hartwig Amination amine Primary or Secondary Amine amine->product Buchwald-Hartwig Amination catalyst_system Pd Catalyst (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., Xantphos) catalyst_system->product Buchwald-Hartwig Amination base Strong, Non-nucleophilic Base (e.g., NaOt-Bu, Cs₂CO₃) base->product Buchwald-Hartwig Amination

Caption: Logical relationship of components in a Buchwald-Hartwig amination.

Experimental Protocol: Selective Buchwald-Hartwig Amination

  • Materials: this compound, Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene.

  • Procedure:

    • In a glovebox, charge a dry Schlenk tube with this compound (1.0 equiv), the desired amine (1.2 equiv), Cs₂CO₃ (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

    • Add anhydrous, degassed toluene.

    • Seal the tube and heat to 110 °C with stirring for the required time (monitor by TLC or LC-MS).

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the product by column chromatography.[14]

Causality of Experimental Choices:

  • A bulky electron-rich phosphine ligand, such as Xantphos, is essential to facilitate the reductive elimination step and stabilize the palladium catalyst.[14]

  • A strong, non-nucleophilic base like Cs₂CO₃ or NaOt-Bu is necessary to deprotonate the amine and generate the active nucleophile.

  • Anhydrous and anaerobic conditions are critical to prevent catalyst deactivation and competing side reactions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, allowing for the introduction of alkynyl groups.[15][16] This transformation is valuable for the synthesis of conjugated systems and as a prelude to further synthetic manipulations of the alkyne functionality.

Experimental Protocol: Selective Sonogashira Coupling

  • Materials: this compound, Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Triethylamine (TEA), THF.

  • Procedure:

    • To a solution of this compound (1.0 equiv) in a mixture of THF and TEA, add the terminal alkyne (1.2 equiv).

    • Add Pd(PPh₃)₂Cl₂ (0.03 equiv) and CuI (0.05 equiv) to the reaction mixture.

    • Stir the reaction at room temperature under an inert atmosphere until completion (monitor by TLC).

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

    • Dissolve the residue in an organic solvent, wash with aqueous NH₄Cl and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.[17]

Causality of Experimental Choices:

  • The Sonogashira reaction typically employs a dual catalyst system of palladium and copper(I). The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[15]

  • An amine base, such as triethylamine, is used to neutralize the HX byproduct and as a solvent.

Future Research Directions and Applications

The sequential and selective functionalization of this compound opens up a vast chemical space for exploration. Future research could focus on:

  • Sequential Cross-Coupling: After selective reaction at the C-Br bond, the less reactive C-Cl bond can be functionalized under more forcing conditions, allowing for the synthesis of tri-substituted pyridine derivatives.

  • Synthesis of Novel Heterocyclic Scaffolds: The functionalized pyridine ring can serve as a template for the construction of more complex fused heterocyclic systems with potential biological activity.

  • Development of Novel Agrochemicals and Pharmaceuticals: The diverse substitution patterns achievable with this building block make it an ideal starting point for the discovery of new active ingredients for crop protection and human health.[2]

Conclusion

This compound is a powerful and versatile building block for advanced organic synthesis. Its differentiated reactivity allows for a high degree of control in the construction of complex molecules. By understanding the principles of its reactivity and employing optimized protocols for key transformations such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can unlock a wide range of synthetic possibilities. This guide provides a solid foundation for the strategic application of this valuable intermediate in the pursuit of novel chemical entities with significant potential in medicine, agriculture, and materials science.

References

  • Vertex AI Search. (2024).
  • Supporting Information. (n.d.). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Google Patents. (2016). (12) United States Patent. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Google Patents. (n.d.). CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.
  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [Link]

Sources

Methodological & Application

The Versatile Virtuoso: Methyl 5-bromo-2-chloronicotinate as a Premier Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a World of Molecular Diversity

In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational scaffolds is paramount to the successful discovery and development of novel molecular entities. Among the myriad of available building blocks, Methyl 5-bromo-2-chloronicotinate has emerged as a particularly powerful and versatile tool.[1][2] Its trifunctional nature, boasting a nucleophilically susceptible chloro group, a metallation-receptive bromo group, and a modifiable methyl ester, presents a rich tapestry of synthetic possibilities. This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed application notes and robust protocols, to empower researchers in their quest for next-generation heterocycles.

The strategic placement of the bromine and chlorine atoms on the pyridine ring imparts a differential reactivity that is the cornerstone of its synthetic utility.[1][2] This chemoselectivity allows for a stepwise and controlled functionalization, paving the way for the construction of complex, multi-substituted heterocyclic systems. This document will delve into the practical applications of this unique reactivity profile in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, and showcase its utility in the synthesis of medicinally relevant fused heterocyclic scaffolds.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is the bedrock of safe and successful experimentation.

PropertyValueSource
CAS Number 78686-79-0[3][4]
Molecular Formula C₇H₅BrClNO₂[3][4]
Molecular Weight 250.48 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 50-54 °CChem-Impex
Purity ≥98%[3]
Solubility Soluble in common organic solvents such as THF, Dioxane, DMF, and Toluene.
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.

Synonyms: 5-Bromo-2-chloronicotinic acid methyl ester, Methyl 5-bromo-2-chloro-3-pyridinecarboxylate.[2][4]

The Art of Selective Functionalization: A Synthetic Workflow

The differential reactivity of the C-Br and C-Cl bonds is the key to unlocking the synthetic potential of this compound. The C-Br bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position. The less reactive C-Cl bond can then be targeted under more forcing conditions or by nucleophilic aromatic substitution.

G start This compound suzuki Suzuki Coupling (C5-Arylation) start->suzuki sonogashira Sonogashira Coupling (C5-Alkynylation) start->sonogashira buchwald Buchwald-Hartwig Amination (C5-Amination) start->buchwald intermediate C5-Functionalized Intermediate suzuki->intermediate sonogashira->intermediate buchwald->intermediate snar Nucleophilic Aromatic Substitution (C2-Functionalization) intermediate->snar cyclization Intramolecular Cyclization snar->cyclization product Novel Fused Heterocycle cyclization->product

Caption: Synthetic workflow for this compound.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. This compound is an excellent substrate for these transformations, primarily at the more reactive C-Br bond.

Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[5][6] For this compound, this reaction proceeds selectively at the 5-position.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst for many Suzuki couplings. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands like SPhos or XPhos are often required.[7]

  • Base: A base is crucial for the activation of the boronic acid. K₃PO₄ is a moderately strong base that is often effective and well-tolerated by many functional groups.[7]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Detailed Protocol: Selective Suzuki-Miyaura Coupling at C5

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to 90 °C in a preheated oil bath.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G start This compound reagents Ar-B(OH)₂, Pd(PPh₃)₄, K₃PO₄ Dioxane/H₂O, 90 °C start->reagents product Methyl 5-aryl-2-chloronicotinate reagents->product

Caption: Suzuki-Miyaura coupling at the C5 position.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a crucial transformation for the synthesis of conjugated systems.[8][9]

Causality Behind Experimental Choices:

  • Catalyst System: A dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) is traditionally used. The copper co-catalyst facilitates the formation of a copper acetylide intermediate.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required to deprotonate the terminal alkyne and act as a scavenger for the hydrogen halide byproduct.

  • Solvent: Anhydrous and deoxygenated solvents like THF or DMF are typically used to prevent side reactions.

Detailed Protocol: Selective Sonogashira Coupling at C5

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%), and copper(I) iodide (CuI) (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (10 mL) and triethylamine (Et₃N) (2.0 mmol). Then, add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. For less reactive alkynes, gentle heating (40-60 °C) may be required.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

G start This compound reagents Terminal Alkyne, Pd(PPh₃)₄, CuI, Et₃N THF, RT to 60 °C start->reagents product Methyl 5-alkynyl-2-chloronicotinate reagents->product

Caption: Sonogashira coupling at the C5 position.

Buchwald-Hartwig Amination: Constructing Arylamine Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[10][11][12]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: A palladium precursor (e.g., Pd₂(dba)₃) is used in combination with a bulky, electron-rich phosphine ligand (e.g., Xantphos). The ligand is crucial for facilitating both the oxidative addition and the reductive elimination steps.[1]

  • Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) is required to deprotonate the amine.[1]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred.

Detailed Protocol: Selective Buchwald-Hartwig Amination at C5

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol), the desired primary or secondary amine (1.2 mmol), and cesium carbonate (Cs₂CO₃) (1.5 mmol).

  • Catalyst Addition: In a separate glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 2.5 mol%) and Xantphos (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

G start This compound reagents R¹R²NH, Pd₂(dba)₃, Xantphos, Cs₂CO₃ Toluene, 110 °C start->reagents product Methyl 5-(R¹R²N)-2-chloronicotinate reagents->product

Caption: Buchwald-Hartwig amination at the C5 position.

Nucleophilic Aromatic Substitution: Activating the C2 Position

The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the C2-chloro substituent towards nucleophilic aromatic substitution (SₙAr). This reaction typically proceeds via an addition-elimination mechanism.

Causality Behind Experimental Choices:

  • Nucleophile: A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be employed.

  • Solvent: Polar aprotic solvents like DMF or DMSO are often used to facilitate the reaction.

  • Temperature: Elevated temperatures are generally required to overcome the activation energy for the SₙAr reaction.

Detailed Protocol: Nucleophilic Aromatic Substitution at C2

  • Reaction Setup: In a round-bottom flask, dissolve the C5-functionalized methyl 2-chloronicotinate derivative (1.0 mmol) in a suitable polar aprotic solvent such as DMF (10 mL).

  • Reagent Addition: Add the desired nucleophile (e.g., sodium methoxide, 1.5 mmol) to the solution.

  • Reaction: Heat the reaction mixture to 80-120 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water.

  • Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Application in the Synthesis of Fused Heterocycles

The true power of this compound is realized when the sequential functionalization is followed by an intramolecular cyclization to construct novel fused heterocyclic systems.

Synthesis of Thieno[3,2-b]pyridines

Thieno[3,2-b]pyridines are important scaffolds in medicinal chemistry, with applications as kinase inhibitors and anticancer agents.[13]

Synthetic Strategy:

  • Sonogashira Coupling: Couple this compound with a protected acetylene, such as (trimethylsilyl)acetylene.

  • Nucleophilic Aromatic Substitution: React the resulting 5-alkynyl-2-chloronicotinate with sodium hydrosulfide (NaSH) or a similar sulfur nucleophile.

  • Intramolecular Cyclization: The in situ generated thiolate will undergo an intramolecular cyclization onto the alkyne, followed by tautomerization to afford the thieno[3,2-b]pyridine core.

G start This compound step1 1. Sonogashira Coupling (TMS-acetylene) start->step1 intermediate1 Methyl 2-chloro-5-((trimethylsilyl)ethynyl)nicotinate step1->intermediate1 step2 2. SₙAr with NaSH intermediate1->step2 intermediate2 Thiolate Intermediate step2->intermediate2 step3 3. Intramolecular Cyclization intermediate2->step3 product Methyl thieno[3,2-b]pyridine-6-carboxylate step3->product

Caption: Synthesis of a Thieno[3,2-b]pyridine derivative.

Conclusion: A Gateway to Innovation

This compound stands as a testament to the power of strategic molecular design. Its inherent chemoselectivity provides a reliable and predictable platform for the synthesis of a diverse array of complex heterocyclic structures. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers, enabling them to harness the full potential of this exceptional building block. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of versatile synthons like this compound will undoubtedly continue to rise, solidifying its place as a cornerstone of modern chemical synthesis.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES - Semantic Scholar. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Methyl 5-bromo-2-chloro-6-methylnicotinate - MySkinRecipes. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate. Available at: [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC - NIH. Available at: [Link]

  • Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5' - MDPI. Available at: [Link]

  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - MDPI. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. Available at: [Link]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - NIH. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Available at: [Link]

  • Scheme 1. Synthesis of 7-chloro-2-bromo-thieno[3,2-b]pyrimidine. - ResearchGate. Available at: [Link]

  • This compound. Available at: [Link]

  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents.
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Mastering Molecular Complexity: A Guide to Cross-Coupling Reactions with Methyl 5-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 5-bromo-2-chloronicotinate

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic functionalization of heterocyclic scaffolds is paramount. This compound is a versatile building block, offering two distinct and orthogonally reactive halogenated sites on the pyridine ring.[1] This dihalogenated pyridine derivative serves as a linchpin in the construction of complex molecular architectures, enabling chemists to introduce diverse functionalities with a high degree of control.[1] The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its synthetic utility, allowing for selective palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for key cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—selectively at the C-5 bromine position.

The Principle of Chemoselectivity: Targeting the C-Br Bond

The success of sequential cross-coupling on a dihalogenated substrate hinges on the ability to selectively activate one C-X bond over another. In palladium-catalyzed reactions, the oxidative addition step is typically the rate-determining and selectivity-determining step. The general reactivity trend for aryl halides is I > Br > OTf > Cl.[2] For this compound, this inherent reactivity difference makes the C-Br bond at the 5-position significantly more susceptible to oxidative addition by a Pd(0) catalyst than the more inert C-Cl bond at the 2-position. By carefully controlling reaction conditions—specifically the choice of catalyst, ligand, base, and temperature—we can achieve highly selective functionalization at the C-5 position, leaving the C-2 chloro-substituent untouched for subsequent transformations.

Safety and Handling: A Prerequisite for Success

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to air. Reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be degassed prior to use.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures. The reaction of this compound with an arylboronic acid or ester will selectively yield Methyl 5-aryl-2-chloronicotinate derivatives.

Causality of Experimental Choices:
  • Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is commonly employed. For selective C-Br activation, ligands like triphenylphosphine (PPh₃) are often sufficient. However, for more challenging couplings or to ensure high selectivity, bulky, electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃) can be advantageous.[3]

  • Base: A base is essential for the transmetalation step.[4] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The choice of base can influence reaction rate and yield, with stronger bases sometimes being more effective.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typical for Suzuki couplings, as it facilitates the dissolution of both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Substrate, Boronic Acid, & Base B Evacuate & Backfill with Argon (3x) A->B C Add Degassed Solvent B->C D Add Pd Catalyst & Ligand C->D E Heat to 80-100 °C D->E F Stir for 4-12 h (Monitor by TLC/LC-MS) E->F G Cool to RT & Dilute with EtOAc F->G H Aqueous Wash (H₂O, Brine) G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Purify by Column Chromatography I->J

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times.

  • Under a positive flow of argon, add the degassed solvent via syringe.

  • Add the palladium precursor and the ligand to the reaction mixture.

  • Place the flask in a preheated oil bath and stir at the specified temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O (4:1)90
2Pd₂(dba)₃ (1.5)PCy₃·HBF₄ (3)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)100
3Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)DMF/H₂O (5:1)85

Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction provides a powerful route to synthesize substituted alkenes by coupling this compound with a variety of olefinic partners.[5] This reaction will yield Methyl 2-chloro-5-vinylnicotinate derivatives.

Causality of Experimental Choices:
  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precursor. It is reduced in situ to the active Pd(0) species. Phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃), are often used to stabilize the catalyst and promote the reaction.[6]

  • Base: A hindered organic base, typically a trialkylamine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the HBr generated during the catalytic cycle.[5]

  • Solvent: Polar aprotic solvents like DMF or NMP are commonly used to facilitate the dissolution of the reactants and the palladium catalyst.

Experimental Protocol: Heck Reaction

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Substrate, Pd(OAc)₂, & Ligand B Add Anhydrous Solvent & Base A->B C Add Alkene B->C D Seal & Degas C->D E Heat to 100-120 °C D->E F Stir for 12-24 h (Monitor by TLC/GC-MS) E->F G Cool to RT & Dilute with EtOAc F->G H Aqueous Wash (H₂O, Brine) G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Purify by Column Chromatography I->J

Caption: General workflow for the Heck reaction.

Step-by-Step Methodology:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), Palladium(II) acetate (3 mol%), and the phosphine ligand (6 mol%).

  • Add the anhydrous solvent (e.g., DMF) and the amine base (1.5 equiv).

  • Add the alkene (1.2 equiv) to the mixture.

  • Seal the tube and heat the reaction mixture with vigorous stirring.

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Heck Reaction Conditions
EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
1Pd(OAc)₂ (3)P(o-tol)₃ (6)Et₃N (1.5)DMF100
2PdCl₂(PPh₃)₂ (5)-K₂CO₃ (2)NMP120
3Pd(PPh₃)₄ (5)-NaOAc (2)DMAc110

Sonogashira Coupling: Synthesis of C(sp²)-C(sp) Bonds

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, leading to the formation of internal alkynes. This reaction on this compound will produce Methyl 2-chloro-5-(alkynyl)nicotinate derivatives.

Causality of Experimental Choices:
  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium(0) complex to activate the aryl halide and a copper(I) salt (typically CuI) as a co-catalyst to activate the alkyne.[7]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the generated HBr.

  • Solvent: Solvents like THF or DMF are typically used. The reaction is generally conducted under anhydrous and anaerobic conditions.

Experimental Protocol: Sonogashira Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Substrate, Pd Catalyst, & CuI B Evacuate & Backfill with Argon (3x) A->B C Add Degassed Solvent & Amine Base B->C D Add Terminal Alkyne via Syringe C->D E Stir at RT to 50 °C D->E F Monitor by TLC/LC-MS E->F G Filter through Celite F->G H Concentrate Filtrate G->H I Aqueous Work-up & Extraction H->I J Purify by Column Chromatography I->J

Caption: General workflow for Sonogashira coupling.

Step-by-Step Methodology:

  • In a dry Schlenk flask, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%).

  • Evacuate the flask and backfill with argon (repeat 3 times).

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Coupling Conditions
EntryPd Source (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)
1Pd(PPh₃)₄ (5)CuI (10)Et₃N (2)DMF25
2PdCl₂(PPh₃)₂ (3)CuI (5)DIPEA (2)THF50
3Pd(OAc)₂ (2) / PPh₃ (4)CuI (5)Piperidine (2)Toluene60

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[8] This reaction enables the synthesis of Methyl 5-amino-2-chloronicotinate derivatives.

Causality of Experimental Choices:
  • Catalyst System: This reaction typically requires a palladium precursor and a specialized, bulky, electron-rich phosphine ligand. Ligands such as BINAP, XPhos, or SPhos are crucial for facilitating the reductive elimination step and preventing β-hydride elimination.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be used.[9]

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene or 1,4-dioxane are typically used.

Experimental Protocol: Buchwald-Hartwig Amination

G cluster_0 Reaction Setup (in Glovebox) cluster_1 Reaction cluster_2 Work-up & Purification A Combine Pd Precursor, Ligand, & Base B Add Substrate & Amine A->B C Add Anhydrous Solvent B->C D Seal Vial C->D E Heat to 80-110 °C D->E F Stir for 12-24 h (Monitor by LC-MS) E->F G Cool to RT & Filter through Celite F->G H Concentrate Filtrate G->H I Aqueous Work-up & Extraction H->I J Purify by Column Chromatography I->J

Caption: General workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Inside a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vial.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture in a preheated oil bath with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, then purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
1Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene100
2Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)1,4-Dioxane110
3Pd₂(dba)₃ (1)SPhos (2)LHMDS (1.5)Toluene80

Conclusion

This compound is a powerful synthetic intermediate whose utility is unlocked through the strategic application of palladium-catalyzed cross-coupling reactions. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, chemists can selectively functionalize the 5-position of the pyridine ring. The protocols outlined in this application note for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide a robust starting point for the synthesis of a diverse array of novel compounds. As with any catalytic system, optimization of the specific substrate, catalyst, ligand, base, and solvent combination may be necessary to achieve maximum yield and purity.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • YouTube. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). methyl 5-amino-2-chloronicotinate. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • RSC Publishing. (2011, June 8). Recent advances in Sonogashira reactions. Retrieved from [Link]

  • Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from [Link]

  • Semantic Scholar. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. Retrieved from [Link]

  • PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved from [Link]

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Application Note: A Comprehensive Protocol for Nucleophilic Aromatic Substitution on Methyl 5-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-bromo-2-chloronicotinate is a pivotal building block in contemporary synthetic chemistry, valued for its role in the development of novel pharmaceuticals and agrochemicals.[1] Its di-halogenated, electron-deficient pyridine structure presents a versatile scaffold for introducing molecular diversity.[2] The strategic functionalization of this intermediate via nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for generating libraries of nicotinic acid derivatives, a class of compounds known for a wide range of biological activities, including potential anticancer and anti-inflammatory properties.[3][4][5]

This guide provides an in-depth analysis of the SNAr reaction on this compound, detailing the mechanistic principles that govern its reactivity and regioselectivity. We offer field-proven, step-by-step protocols for the substitution with various nucleophiles, alongside expert insights into experimental design, optimization, and troubleshooting to empower researchers in their synthetic endeavors.

The Underlying Chemistry: SNAr on a Dihalo-Pyridine Scaffold

The Addition-Elimination Mechanism

Nucleophilic aromatic substitution on electron-deficient rings like pyridine does not proceed via a concerted SN2 pathway, which is sterically impossible, nor a high-energy SN1 route.[6][7] Instead, it follows a two-step addition-elimination mechanism .[8] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a leaving group. This first step is typically rate-determining and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][9][10] Aromaticity is subsequently restored in the second, faster step through the expulsion of the leaving group.[6]

Regioselectivity: The Decisive Role of the Pyridine Nitrogen

The reactivity and regioselectivity of SNAr reactions on the pyridine ring are fundamentally controlled by the position of the ring nitrogen. Nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions.[8][11] This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance, a stabilization that is not possible for attack at the C3 (meta) position.

In the case of this compound, the substrate possesses two potential leaving groups: a chlorine atom at the C2 position and a bromine atom at the C5 position.

  • C2 Position (Chloro): This position is highly activated for nucleophilic attack. It is ortho to the ring nitrogen, allowing for direct resonance stabilization of the negative charge in the Meisenheimer intermediate. The electron-withdrawing methyl ester group at C3 further enhances the electrophilicity of this site.

  • C5 Position (Bromo): This position is meta to the ring nitrogen. Consequently, the negative charge of an intermediate formed by attack at C5 cannot be delocalized onto the nitrogen.[12] This results in a much higher energy intermediate and a significantly slower reaction rate.

Therefore, nucleophilic substitution will occur selectively at the C2 position, leading to the displacement of the chloride ion.

Leaving Group Aptitude in SNAr

Contrary to SN2 reactions, the typical order of leaving group reactivity for SNAr is F > Cl ≈ Br > I .[13][11] This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. A more electronegative halogen like fluorine polarizes the carbon-halogen bond more effectively, increasing the electrophilicity of the carbon atom and making it more susceptible to attack.[6][11] In the target molecule, the chlorine at the highly activated C2 position serves as the effective leaving group.


// Reactants sub [label=< this compound >]; nuc [label="Nu⁻", fontsize=14, fontcolor="#EA4335"];

// Meisenheimer Complex mc [label=< Meisenheimer Complex (Resonance Stabilized) >];

// Product prod [label=< Substituted Product >]; cl_ion [label="Cl⁻", fontsize=14, fontcolor="#34A853"];

// Arrows {rank=same; sub; nuc} sub -> mc [label="Step 1: Addition\n(Rate-Determining)", fontcolor="#4285F4"]; nuc -> sub [dir=none, style=invis]; mc -> prod [label="Step 2: Elimination\n(Fast)", fontcolor="#4285F4"]; prod -> cl_ion [dir=none, style=invis]; }

Caption: General mechanism of SNAr at the C2 position.

Experimental Design & Key Parameters

Successful execution of the SNAr reaction hinges on the careful selection of nucleophiles, solvents, bases, and reaction temperature.

ParameterSelection Rationale & Expert InsightsTypical Examples
Nucleophile The choice of nucleophile dictates the functionality introduced. Stronger nucleophiles generally lead to faster reactions. O-Nucleophiles (alcohols) and S-Nucleophiles (thiols) typically require deprotonation by a base to form the more potent alkoxide or thiolate anion.[14] N-Nucleophiles (primary/secondary amines) are often sufficiently nucleophilic but require a base to neutralize the HCl byproduct.N-Nucleophiles: Morpholine, Piperidine, Aniline O-Nucleophiles: Sodium methoxide, Sodium phenoxide S-Nucleophiles: Thiophenol, Sodium thiomethoxide
Solvent Polar aprotic solvents are ideal.[13][11] They effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophile, leaving the anionic nucleophile "bare" and more reactive. They also help to stabilize the charged Meisenheimer complex.DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide), NMP (N-Methyl-2-pyrrolidone), Dioxane
Base The base's role is twofold: (1) to deprotonate protic nucleophiles (e.g., R-OH, R-SH, R₂NH) to increase their reactivity, and (2) to act as an acid scavenger for reactions involving amines. Inorganic carbonate bases are often sufficient for amines, while stronger bases like hydrides or alkoxides are used for alcohols and thiols.K₂CO₃, Cs₂CO₃ (for amines) NaH, KOtBu (for alcohols/thiols)
Temperature Reaction temperature is a critical lever for managing reaction rate. While highly activated systems can react at room temperature, many SNAr reactions require heating to proceed at a reasonable rate.[13] Temperatures typically range from 80 °C to 150 °C. Microwave irradiation can dramatically reduce reaction times.[15][16]Room Temperature to 150 °C
Monitoring Progress should be monitored to determine completion and check for side products. Thin-Layer Chromatography (TLC) is the most common method, visualizing the consumption of the starting material and the appearance of the product spot.[17] LC-MS can also be used for more detailed analysis.TLC (e.g., using Ethyl Acetate/Hexane solvent systems), LC-MS

Detailed Experimental Protocols

The following protocols provide a robust framework for performing SNAr reactions on this compound.


}

Caption: A self-validating workflow for SNAr synthesis.

Protocol A: General Procedure for Amination (e.g., with Morpholine)

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., round-bottom flask) with reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Reagent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M. Begin vigorous stirring. Add morpholine (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired product, Methyl 5-bromo-2-morpholinonicotinate.

Protocol B: General Procedure for Etherification (e.g., with Sodium Methoxide)

Materials:

  • This compound (1.0 eq)

  • Sodium Methoxide (NaOMe, 1.5 eq), 25 wt% solution in Methanol or solid

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Reaction vessel with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq) and dissolve it in the anhydrous solvent (e.g., THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the sodium methoxide solution (1.5 eq). If using solid NaOMe, add it portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. If the reaction is sluggish, gentle heating (e.g., to 50 °C) can be applied.

  • Monitoring: Monitor the reaction progress by TLC until completion.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield Methyl 5-bromo-2-methoxynicotinate.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient activation of the nucleophile. 2. Reaction temperature is too low. 3. Nucleophile is too weak or sterically hindered.1. For amines, use a stronger base like Cs₂CO₃. For alcohols/thiols, ensure complete deprotonation with a strong base (e.g., NaH). 2. Increase the reaction temperature in 20 °C increments. Consider switching to a higher-boiling solvent (e.g., DMSO) or using microwave heating.[13][16] 3. Use a less hindered or more potent nucleophile if possible.
Formation of Side Products 1. Reaction with the ester group (hydrolysis or amidation). 2. Dimerization or polymerization of starting material or product.1. Ensure anhydrous conditions to prevent hydrolysis. Use a non-nucleophilic base if possible. Run the reaction at the lowest effective temperature. 2. Use a higher dilution of the reaction mixture.
Difficult Purification 1. Residual high-boiling solvent (DMF/DMSO). 2. Product has similar polarity to starting material.1. During workup, wash thoroughly with water and brine multiple times to remove DMF/DMSO. Co-evaporation with a lower-boiling solvent like toluene can also help. 2. Optimize the eluent system for column chromatography. Consider using a gradient elution or trying a different stationary phase (e.g., alumina).

References

  • Larina, R. J., & Buncel, E. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). Retrieved from [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. Retrieved from [Link]

  • Coombs, J. R., et al. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. National Institutes of Health (NIH). Retrieved from [Link]

  • Saito, S., et al. (2024, November 11). Directed nucleophilic aromatic substitution reaction. RSC Publishing. Retrieved from [Link]

  • Schlosser, M., et al. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Retrieved from [Link]

  • Various Authors. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. ResearchGate. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (n.d.). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. National Institutes of Health (NIH). Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. Retrieved from [Link]

  • Khalil, N., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 5-bromo-2-chloro-6-methylnicotinate. MySkinRecipes. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Greenberg, M. M., et al. (n.d.). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. National Institutes of Health (NIH). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 5-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-bromo-2-chloronicotinate is a vital intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern on the pyridine ring provides a versatile scaffold for developing novel bioactive molecules. The purity of this reagent is paramount, as contaminants can lead to unwanted side reactions, lower yields, and complications in downstream biological assays. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and answers to frequently asked questions regarding the purification of this compound.

Compound Properties at a Glance

A thorough understanding of the physical and chemical properties of this compound is the foundation for selecting an appropriate purification strategy.

PropertyValueSource(s)
CAS Number 78686-79-0[1][2][3]
Molecular Formula C₇H₅BrClNO₂[1][3]
Molecular Weight 250.48 g/mol [1]
Appearance White to light yellow/orange powder or crystal[1][4]
Melting Point 50 - 54 °C[1][4]
Storage Store at room temperature[1]

Purification Strategy Workflow

The selection of a purification technique is a critical decision based on the nature of the impurities and the desired final purity. The following workflow provides a logical decision-making process.

Purification_Workflow start Crude Product (Oily solid, colored) workup Aqueous Workup (e.g., NaHCO₃ wash) start->workup assess_purity_1 Assess Purity (TLC, ¹H NMR) workup->assess_purity_1 is_solid Is the product solid after workup? assess_purity_1->is_solid recrystallization Primary Purification: Recrystallization is_solid->recrystallization Yes oily_issue Troubleshoot: Product is an oil. Consider chromatography directly. is_solid->oily_issue No assess_purity_2 Assess Purity (TLC, MP, NMR) recrystallization->assess_purity_2 is_pure Is Purity ≥98%? assess_purity_2->is_pure chromatography Secondary Purification: Flash Column Chromatography is_pure->chromatography No final_product Pure Product is_pure->final_product Yes assess_purity_3 Assess Final Purity (HPLC, NMR, MP) chromatography->assess_purity_3 assess_purity_3->final_product oily_issue->chromatography

Caption: A logical workflow for systematically purifying crude this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a discolored, brownish-orange solid. What are the likely impurities and what's the first purification step?

A: The discoloration typically arises from residual reagents, polymeric byproducts, or degradation products formed during the synthesis or workup. A common acidic impurity is the corresponding carboxylic acid (5-bromo-2-chloronicotinic acid), which can form via hydrolysis of the methyl ester.

Your first step should be a simple liquid-liquid extraction to remove these acidic and water-soluble impurities.

Protocol: Initial Aqueous Workup

  • Dissolve: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with and extract any acidic impurities into the aqueous layer. You may observe gas evolution (CO₂).

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove excess water.

  • Dry: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentrate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This should yield a cleaner, solid product ready for further purification.

Q2: What is the most effective primary purification technique for this compound?

A: Given that this compound is a solid with a melting point of 50-54 °C, recrystallization is the most efficient and scalable primary purification method.[1][4] The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures.[5]

Q3: How do I select the best solvent for recrystallization?

A: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5][6] Impurities should either be completely soluble or completely insoluble at all temperatures. A systematic solvent screening is the most reliable approach.

Protocol: Recrystallization Solvent Screening

  • Prepare: Place approximately 20-30 mg of your crude solid into several small test tubes.

  • Test Solvents: To each tube, add a different solvent (e.g., isopropanol, ethanol, methanol, hexane, ethyl acetate, toluene, or mixtures thereof) dropwise at room temperature until the solid is just covered. Observe the solubility. If the solid dissolves completely at room temperature, the solvent is unsuitable.

  • Heat: If the solid is insoluble at room temperature, heat the test tube in a sand bath or on a hot plate. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Cool: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice-water bath.

  • Observe: The ideal solvent is one that produces a high yield of crystalline solid upon cooling.

Pro-Tip: Based on structurally similar compounds, alcohol-based solvents like isopropanol or ethanol are excellent starting points for screening.[7]

Q4: I've followed the recrystallization protocol, but my product won't crystallize out of solution. What should I do?

A: This is a common issue that can usually be resolved with one of the following techniques:

  • Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod just below the solvent line.[5] The microscopic glass fragments can act as nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure material, add a single tiny crystal to the cooled solution. This "seed" will provide a template for further crystallization.

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then attempt to cool it again.

  • Change Solvent System: If all else fails, your chosen solvent may not be appropriate. Consider adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then warm it until it is clear again before cooling.

Q5: Recrystallization improved the purity, but TLC and NMR still show minor impurities. What is the next step?

A: When impurities have similar solubility profiles to your target compound, recrystallization may not be sufficient. The next logical step is flash column chromatography , which separates compounds based on their differential adsorption to a stationary phase.

Q6: I'm trying to purify my compound using flash chromatography on silica gel, but the peaks are tailing badly. How can I get sharp, symmetrical peaks?

A: This is the most common challenge when purifying pyridine derivatives on silica. The basic lone pair of electrons on the pyridine's nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[8] This strong, secondary interaction causes the peak tailing you observe.

Solution: To mitigate this, you must add a small amount of a basic modifier to your mobile phase. This modifier will "cap" the acidic silanol sites, preventing them from interacting with your compound.

  • Add Triethylamine (TEA): Add 0.5-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA). This is the most common and effective method.[8]

  • Use a Different Stationary Phase: If tailing persists, consider using a more inert stationary phase like neutral alumina or a polymer-based column.[8]

Tailing_Mechanism cluster_0 A) Without Modifier cluster_1 B) With Triethylamine (TEA) Modifier Silica Silica Surface (Acidic Si-OH sites) Interaction Strong Acid-Base Interaction Pyridine This compound (Basic Nitrogen) Pyridine->Silica Adsorbs Strongly Result1 Result: Peak Tailing Silica_TEA Silica Surface (Sites capped by TEA) Result2 Result: Symmetrical Peak Pyridine_TEA This compound Pyridine_TEA->Silica_TEA Weak Interaction TEA TEA (Competing Base) TEA->Silica_TEA Preferential Binding

Caption: Mitigation of peak tailing for pyridine compounds on silica gel.

Protocol: Flash Column Chromatography

  • Select Eluent: Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of ~0.3. Remember to add ~1% TEA to the TLC developing jar and the bulk eluent.

  • Pack Column: Wet-pack a glass column with silica gel suspended in your chosen eluent.[9]

  • Load Sample: Dissolve your crude product in a minimal amount of DCM or the eluent. Alternatively, create a "dry load" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute: Run the column under positive pressure, collecting fractions.

  • Monitor: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The residual TEA is volatile and will be removed during this step.

Q7: How do I confirm the purity of my final product?

A: A combination of techniques should be used to confirm the purity and identity of your final product.

  • Melting Point: A sharp melting point range that matches the literature value (50-54 °C) is a strong indicator of high purity.[1] Impurities typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot on the TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard. A pure sample will show a single major peak.

References
  • Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • Methyl 5-bromo-2-chloroisonicotinate. PubChem, National Center for Biotechnology Information. [Link]

  • Methyl 5-bromo-6-chloronicotinate. PubChem, National Center for Biotechnology Information. [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses, 2024, 101, 524–541. [Link]

  • What is best method to remove pyridine from a reaction mixture? ResearchGate. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC, National Center for Biotechnology Information. [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PMC, National Center for Biotechnology Information. [Link]

  • Method for preparing 5-bromo-2-methylpyridine.
  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]

  • Recrystallization. Professor Dave Explains via YouTube. [Link]

  • Drying and distilling pyridine. Reddit r/OrganicChemistry. [Link]

  • Organic Chemistry Lab: Recrystallization. VassarCollege via YouTube. [Link]

  • Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI. [Link]

  • Methyl 5-bromo-2-chlorobenzoate. Pharmaffiliates. [Link]

  • Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes.

Sources

Technical Support Center: Suzuki Coupling of Methyl 5-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of Methyl 5-bromo-2-chloronicotinate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this specific transformation, ensuring the scientific integrity and success of your experiments.

Introduction: The Challenge of Selectivity and Reactivity

This compound presents a unique challenge in Suzuki-Miyaura cross-coupling reactions. As a di-halogenated pyridine, the key to a successful reaction lies in controlling the chemoselectivity between the C-Br and C-Cl bonds and mitigating common side reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-couplings.[1][2][3] However, the electron-deficient nature of the pyridine ring, further influenced by the 2-chloro substituent, can modulate this reactivity.[1] This guide will address the most common issues encountered and provide actionable solutions.

Troubleshooting Guide: From Low Yield to Unwanted Byproducts

This section is structured to help you diagnose and solve specific problems you may encounter during the Suzuki coupling of this compound.

Problem 1: Low to No Yield of the Desired Product

Q: I'm observing very low to no formation of my desired coupled product. What are the likely causes and how can I fix this?

A: This is a common issue that can stem from several factors, primarily related to catalyst activity and the inherent reactivity of your substrate.

Causality and Solutions:

  • Inactive Catalyst System: The palladium catalyst must be in the active Pd(0) state to initiate the catalytic cycle.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Inefficient reduction can lead to reaction failure.[4]

    • Solution:

      • Switch to a Pd(0) Source: Consider using a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in situ reduction step.[5]

      • Optimize Ligand Choice: For challenging substrates like 2-chloropyridines, bulky, electron-rich phosphine ligands are often essential.[6][7][8] Ligands such as SPhos, XPhos, or RuPhos can promote the difficult oxidative addition of the C-Cl bond and stabilize the catalyst.[1]

  • Ineffective Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[6][9] A base that is too weak or has poor solubility will stall the catalytic cycle.

    • Solution:

      • Screen Stronger Bases: If you are using a mild base like Na₂CO₃, consider switching to stronger, non-nucleophilic inorganic bases such as K₃PO₄ or Cs₂CO₃.[1][5][6] These are often more effective for couplings involving less reactive chlorides.

      • Improve Base Solubility: Employing a mixed solvent system, such as dioxane/water or toluene/water, can enhance the solubility of the base and improve reaction rates.[1][6]

  • Catalyst Deactivation by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][6][10]

    • Solution:

      • Use Bulky Ligands: As mentioned, bulky ligands like those from the Buchwald family (e.g., XPhos, SPhos) can create a steric shield around the palladium atom, preventing inhibitory coordination from the pyridine nitrogen.[6]

Problem 2: Significant Formation of Side Products

Q: My reaction is producing a mixture of products, including debrominated/dechlorinated starting material, homocoupled boronic acid, and biaryl byproduct from the starting material. How can I suppress these side reactions?

A: The formation of side products is a clear indication that undesired reaction pathways are competing with your desired cross-coupling. Let's break down the common culprits and their solutions.

This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond, consuming your nucleophile.[11][12] This is a frequent issue, especially with pyridylboronic acids or under aqueous basic conditions.[10]

Causality and Solutions:

  • Mechanism: Protodeboronation can be catalyzed by both acid and base and is often accelerated by the presence of water, which acts as a proton source.[11][12]

  • Troubleshooting Workflow:

    start High Protodeboronation Observed check_base Is the base too strong or concentration too high? start->check_base check_water Is water content in the solvent high? check_base->check_water No use_weaker_base Switch to a milder base (e.g., K₂CO₃, KF) check_base->use_weaker_base Yes check_temp Is the reaction temperature too high? check_water->check_temp No use_anhydrous Use anhydrous solvents and reagents check_water->use_anhydrous Yes lower_temp Lower the reaction temperature check_temp->lower_temp Yes use_ester Use a boronic ester (e.g., pinacol or MIDA ester) check_temp->use_ester No, or issue persists

[13] 2. Minimize Water: While often used as a co-solvent, water is a proton source for this side reaction. [12]Try using anhydrous solvents and reagents. 3. Use Boronic Esters: Boronic esters, such as pinacol or MIDA esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids. [11][14]They act as a slow-release source of the boronic acid under the reaction conditions.

This side reaction leads to the formation of a biaryl product derived from the coupling of two boronic acid molecules.

Causality and Solutions:

  • Mechanism: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can lead to oxidative pathways involving Pd(II) species. [4][15]It can also occur through a reductive process where two boronic acid molecules are coupled, and a Pd(II) species is reduced to the active Pd(0). [4][15]* Actionable Steps:

    • Rigorous Degassing: Thoroughly degas all solvents (including water) and the reaction vessel to remove dissolved oxygen. [5]This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by several freeze-pump-thaw cycles.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can mitigate homocoupling that arises from the reduction of Pd(II) precatalysts. [5] 3. Ligand Selection: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling. [5]

This involves the replacement of a halogen atom on your starting material with a hydrogen atom, leading to methyl 2-chloronicotinate or methyl 5-bromonicotinate.

Causality and Solutions:

  • Mechanism: After the initial oxidative addition of the aryl halide to the Pd(0) center, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. Reductive elimination of the aryl group and the hydride then yields the dehalogenated product. [4]Common hydride sources include amine bases or alcoholic solvents.

  • Troubleshooting Steps:

    • Choice of Base and Solvent: Avoid using amine bases or alcoholic solvents if dehalogenation is a significant issue. Switch to inorganic bases like K₃PO₄ or Cs₂CO₃ and aprotic solvents like dioxane or toluene.

    • Purity of Reagents: Ensure your boronic acid is free of impurities that could act as hydride donors.

    • Protecting Groups: In some cases, particularly with electron-rich or sensitive heterocyclic systems, N-protection of the heterocycle can suppress dehalogenation. [16]

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first in this compound?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > OTf > Cl. [2][3]Therefore, the C-Br bond at the 5-position is expected to be significantly more reactive than the C-Cl bond at the 2-position. [1]This allows for selective mono-functionalization at the C-5 position under carefully controlled conditions.

Q2: How can I achieve selective coupling at the C-2 position (the C-Cl bond)?

A2: Achieving selective coupling at the less reactive C-Cl bond in the presence of a more reactive C-Br bond is challenging. A common strategy is to first perform the Suzuki coupling at the C-Br position and then, under more forcing conditions (higher temperature, stronger base, and a more active catalyst system), perform a second Suzuki coupling at the C-Cl position. Direct selective coupling at the C-Cl position would likely require a specialized catalyst system designed to favor oxidative addition into C-Cl bonds over C-Br bonds, which is not a standard approach.

Q3: What are the optimal starting conditions for a Suzuki coupling with this compound?

A3: A good starting point for selective coupling at the C-5 (bromo) position would be:

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of a Pd(II) source like Pd(OAc)₂ (2 mol%) with a suitable ligand like SPhos (4 mol%).

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).

  • Solvent: A degassed mixture of an aprotic solvent and water, such as 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1).

  • Temperature: 80-100 °C.

  • Atmosphere: A rigorously maintained inert atmosphere (Argon or Nitrogen).

Q4: My boronic acid is unstable. What are my options?

A4: As discussed in the protodeboronation section, unstable boronic acids are a common problem.

  • Use Boronic Esters: Pinacol or MIDA boronate esters are more stable alternatives. [11]* Use Potassium Organotrifluoroborates: These salts (R-BF₃K) are often crystalline, air-stable solids that are excellent substitutes for boronic acids in Suzuki couplings. [17]* "Slow Release" Strategies: Using MIDA boronates allows for the slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition. [11]

Summary of Key Parameters and Recommendations

ParameterRecommendation for Selective C-Br CouplingRationale
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂/LigandStandard and effective precatalysts. [1]
Ligand PPh₃, or for more challenging couplings, SPhos/XPhosBulky, electron-rich ligands promote oxidative addition and stabilize the catalyst. [1]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Stronger bases are often required for heteroaryl halides. [1]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OAprotic organic solvents with water often provide good solubility and reaction rates. [1]
Temperature 80-110 °CHigher temperatures may be needed but can increase side reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the catalyst and minimizes homocoupling. [5]

Visualizing the Catalytic Cycle and Side Reactions

Suzuki_Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Dehalogenation Dehalogenation (Ar-H) PdII_Aryl->Dehalogenation + Hydride Source - Reductive Elimination PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Desired Product) RedElim->Product Homocoupling Homocoupling (Ar'-Ar') Protodeboronation Protodeboronation (Ar'-H) ArX Ar-X (this compound) ArX->OxAdd Boronic Ar'-B(OH)₂ Boronic->Transmetalation + Base Boronic->Homocoupling + O₂/Pd(II) Boronic->Protodeboronation + H⁺ (from H₂O) Base Base Base->Transmetalation Hydride Hydride Source Hydride->Dehalogenation Oxygen O₂ Oxygen->Homocoupling

Caption: The Suzuki-Miyaura catalytic cycle and competing side reactions.

References

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis - ACS Publications.
  • Protodeboronation - Wikipedia. Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme. [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF - ResearchGate. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. ChemRxiv. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. National Institutes of Health. [Link]

  • (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues - ResearchGate. ResearchGate. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. ResearchGate. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. National Institutes of Health. [Link]

  • Catalyst screening for Suzuki coupling of 1 with 2. - ResearchGate. ResearchGate. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Synfacts. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. MDPI. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. MDPI. [Link]

  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a - ResearchGate. ResearchGate. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. Royal Society of Chemistry. [Link]

  • Chemoselective Suzuki–Miyaura Cross-Coupling | Semantic Scholar. Semantic Scholar. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F. Royal Society of Chemistry. [Link]

  • Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes - ResearchGate. ResearchGate. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. YouTube. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Suzuki Coupling - YouTube. YouTube. [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). Royal Society of Chemistry. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). Royal Society of Chemistry. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - The Journal of Organic Chemistry (ACS Publications). ACS Publications. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 5-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-bromo-2-chloronicotinate (CAS No. 78686-79-0). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for optimizing reactions involving this versatile heterocyclic building block. We will move beyond simple protocols to explore the chemical principles governing its reactivity, enabling you to troubleshoot effectively and design robust synthetic routes.

Core Principles: Understanding the Reactivity of this compound

This compound is a valuable intermediate, primarily due to its differentially reactive halogenated sites, which allow for sequential, site-selective functionalization.[1] A deep understanding of its electronic and steric properties is paramount for successful experimentation.

  • Differential Halogen Reactivity: The key to unlocking the synthetic potential of this molecule lies in the different reactivities of the C-Br and C-Cl bonds, especially in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 5-position is significantly more reactive towards oxidative addition to a Pd(0) center than the C-Cl bond at the 2-position. This is a general reactivity trend for aryl halides (I > Br > OTf > Cl). This differential allows for selective coupling at the C5 position while leaving the C2-chloro substituent intact for subsequent transformations.[2]

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst. This coordination can sometimes lead to catalyst inhibition or deactivation, making the careful selection of ligands and reaction conditions crucial for achieving high yields.[3] In some cases, this interaction can also influence the regioselectivity of reactions.[4]

  • The Methyl Ester: The methyl nicotinate functionality is an electron-withdrawing group that influences the reactivity of the pyridine ring. It is also susceptible to hydrolysis, particularly under strongly basic conditions often employed in cross-coupling reactions. This potential side reaction must be considered when selecting a base and reaction temperature.

Frequently Asked Questions (FAQs)

Q1: I want to perform a Suzuki-Miyaura coupling. Which position, C2 or C5, will react first?

A1: The C5 position bearing the bromide is the more reactive site for standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura.[2] The C-Br bond undergoes oxidative addition to the Pd(0) catalyst much more readily than the stronger C-Cl bond. By carefully controlling your reaction conditions (temperature, reaction time, and catalyst system), you can achieve high selectivity for substitution at the C5 position.

Q2: What are the best general starting conditions for a selective Suzuki-Miyaura coupling at the C5-Br position?

A2: A reliable starting point is to use a standard palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a phosphine ligand (e.g., PPh₃, or a more electron-rich, bulky ligand for challenging substrates).[5][6] An inorganic base such as K₂CO₃ or Cs₂CO₃ is often effective and is generally mild enough to prevent significant hydrolysis of the methyl ester.[6] A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[5][7] See Table 2 for a more detailed recommendation.

Q3: Is it possible to perform a subsequent reaction at the C2-Cl position?

A3: Absolutely. This is a primary application of this building block. Once the C5 position has been functionalized, the remaining C2-chloro group can be targeted in a second cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig amination, Sonogashira). This subsequent reaction will typically require more forcing conditions—such as higher temperatures, stronger bases, or more active catalyst systems (e.g., those employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands)—to activate the less reactive C-Cl bond.[8]

Q4: My cross-coupling reaction is showing low or no conversion. What are the first things I should check?

A4: When facing low or no product yield, a systematic check is essential.[9]

  • Inert Atmosphere: Ensure your reaction was set up under strictly inert conditions (e.g., Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.[3][9]

  • Reagent Quality: Verify the purity and dryness of your solvent, base, and boronic acid/ester. Boronic acids can degrade over time or undergo protodeboronation.[3]

  • Catalyst Activity: Use a fresh batch of palladium catalyst and ligand. Pre-catalysts can sometimes be more reliable than generating the active catalyst in situ.[9]

Q5: How can I remove residual palladium from my final product?

A5: Palladium contamination is a common issue, particularly in pharmaceutical applications. Standard silica gel chromatography is often insufficient. Consider treating a solution of your product with a metal scavenger resin or activated carbon. Alternatively, washing an organic solution of your product with an aqueous solution of a complexing agent like thiourea or cysteine can be effective.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Potential Cause Explanation & Recommended Solution
Inactive Catalyst System The active Pd(0) species is not being generated or is being deactivated. Solutions: 1. Improve Inertness: Degas your solvent thoroughly (e.g., via sparging with argon or freeze-pump-thaw cycles) and maintain a positive pressure of inert gas.[9] 2. Use a Pre-catalyst: Employ a well-defined, air-stable Pd(II) pre-catalyst that reliably forms the active Pd(0) species under the reaction conditions. 3. Change Ligand: The ligand choice is critical. For the less reactive C-Cl bond, or for challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-Heterocyclic Carbene (NHC) ligands are often necessary to promote oxidative addition and stabilize the catalyst.[8][10]
Suboptimal Base or Solvent The base may be too weak to facilitate the transmetalation step, or the solvent may not provide adequate solubility or promote the desired reactivity. Solutions: 1. Screen Bases: If a mild base like Na₂CO₃ or K₂CO₃ fails, consider stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[11] 2. Screen Solvents: Common choices include 1,4-dioxane, toluene, DMF, or THF.[6] The choice can significantly impact yield. For Suzuki couplings, the addition of water is often beneficial.[5]
Catalyst Poisoning The pyridine nitrogen can coordinate to the palladium center, leading to inactive complexes.[3][4] Solutions: 1. Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial inhibition. 2. Select a Robust Ligand: Certain bulky ligands can shield the palladium center and disfavor inhibitory coordination with the pyridine substrate.
Problem 2: Formation of Significant Side Products
Potential Cause Explanation & Recommended Solution
Hydrolysis of Methyl Ester The basic reaction conditions, especially at elevated temperatures, can saponify the methyl ester to the corresponding carboxylic acid. Solutions: 1. Use a Milder Base: Opt for K₂CO₃ or K₃PO₄ over stronger bases like NaOH, KOH, or alkoxides.[6] 2. Lower Temperature/Time: Minimize reaction time and use the lowest effective temperature. 3. Protecting Group: In extreme cases, if the ester is not required, it can be hydrolyzed first and then re-esterified after the coupling reaction.
Protodehalogenation The aryl halide is reduced, replacing the Br or Cl with a hydrogen atom. This is often caused by trace moisture reacting with the organometallic reagent. Solutions: 1. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents.[12] 2. Check Reagent Quality: Ensure your organoboron, organotin, or other organometallic reagent is of high quality and has not degraded.
Homocoupling The organometallic reagent couples with itself (e.g., formation of a biaryl from a boronic acid). Solutions: 1. Control Temperature: This is often more prevalent at higher temperatures. 2. Optimize Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the organometallic reagent, but avoid large excesses. 3. Copper-Free Conditions (Sonogashira): For Sonogashira couplings, homocoupling of the alkyne (Glaser coupling) is a common side reaction promoted by the copper co-catalyst. Consider running the reaction under copper-free conditions, which may require a specific ligand system.[13][14]

Experimental Protocols & Data

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 78686-79-0[15][16][17]
Molecular Formula C₇H₅BrClNO₂[15][17]
Molecular Weight 250.48 g/mol [15]
Appearance White to light yellow powder/crystal
Melting Point 50.0 to 54.0 °C
IUPAC Name methyl 5-bromo-2-chloropyridine-3-carboxylate[17]

Table 2: Recommended Starting Conditions for Selective Suzuki-Miyaura Coupling at C5-Br

ParameterConditionRationale & Comments
Aryl Halide This compound1.0 equivalent
Boronic Acid/Ester Aryl/Heteroaryl Boronic Acid or Pinacol Ester1.1 - 1.2 equivalents
Palladium Source Pd(PPh₃)₄ (2-5 mol%) OR Pd(OAc)₂ (2 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. Using a Pd(II) source requires a ligand.
Ligand PPh₃ (4 mol%, if using Pd(OAc)₂)Triphenylphosphine is a standard, cost-effective ligand for C-Br couplings.
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0 equivalents. Mild enough to minimize ester hydrolysis.[6]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v)A common and effective solvent system for Suzuki reactions.[5][7]
Temperature 80 - 100 °CSufficient to activate the C-Br bond without significant reaction at C-Cl.
Reaction Time 4 - 16 hoursMonitor by TLC or LC-MS to determine completion.
Visualization of Experimental Workflow

Below is a generalized workflow for setting up a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Add Reagents (Aryl Halide, Base, Pd Catalyst, Ligand) solvent 2. Add Degassed Solvent reagents->solvent degas 3. Degas Mixture (e.g., Ar sparge) solvent->degas add_coupling 4. Add Coupling Partner (e.g., Boronic Acid) degas->add_coupling heat 5. Heat to Target Temperature add_coupling->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor quench 7. Quench & Cool monitor->quench extract 8. Aqueous Workup & Extraction quench->extract purify 9. Purify (Chromatography) extract->purify analyze 10. Characterize Product (NMR, MS) purify->analyze

Caption: General workflow for a Pd-catalyzed cross-coupling experiment.

Troubleshooting Logic Diagram

This decision tree can guide your troubleshooting process when faced with a low-yielding reaction.

G start Low / No Yield check_inert Was the reaction fully inert? start->check_inert check_reagents Are all reagents pure and dry? check_inert->check_reagents Yes fix_inert Action: Improve degassing and inert technique check_inert->fix_inert No check_catalyst Is the catalyst system active? check_reagents->check_catalyst Yes fix_reagents Action: Use fresh, pure, and dry materials check_reagents->fix_reagents No check_conditions Are conditions (Base, Solvent, Temp) optimal? check_catalyst->check_conditions Yes fix_catalyst Action: Use fresh catalyst/ligand or try a pre-catalyst check_catalyst->fix_catalyst No fix_conditions Action: Screen bases, solvents, and temperature check_conditions->fix_conditions No success Problem Resolved check_conditions->success Yes fix_inert->success fix_reagents->success fix_catalyst->success fix_conditions->success

Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.

References

  • Vertex AI Search Result. (N.D.).
  • Benchchem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
  • Chem-Impex. (N.D.). This compound.
  • Benchchem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • University of Missouri-St. Louis. (N.D.). Grignard Reaction.
  • Razafindrainibe, F., et al. (N.D.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • Appretech. (N.D.). This compound.
  • PubChem. (2025). Methyl 5-bromo-2-chloroisonicotinate.
  • Wikipedia. (2024). Sonogashira coupling.
  • Wikipedia. (2024). Buchwald–Hartwig amination.
  • Perlin, P., et al. (2016).
  • ACS GCI Pharmaceutical Roundtable. (N.D.).
  • Epistemeo. (2012, April 6).
  • Chemistry LibreTexts. (2023, June 30).
  • Organic Chemistry Portal. (N.D.). Sonogashira Coupling.
  • ResearchGate. (N.D.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of....
  • Reeves, E. K., et al. (N.D.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Organic Chemistry Portal. (N.D.). Buchwald-Hartwig Cross Coupling Reaction.
  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ACS Publications. (N.D.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Professor Dave Explains. (2015, January 4). Grignard Reaction [Video]. YouTube.
  • BLD Pharm. (N.D.).
  • ResearchGate. (2025, October 17). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
  • Thermo Scientific Chemicals. (N.D.).
  • National Institutes of Health. (N.D.).
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • National Institutes of Health. (N.D.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube.
  • ResearchGate. (N.D.).
  • TCI EUROPE N.V. (N.D.).
  • Google Patents. (N.D.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Royal Society of Chemistry. (N.D.). The hydrolysis of 2-bromo-2-methylpropane.
  • Fisher Scientific. (N.D.).
  • SynHet. (N.D.).
  • Google Patents. (N.D.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • BLD Pharm. (N.D.).
  • PubChem. (2025). Methyl 5-bromo-6-chloronicotinate.
  • BLD Pharm. (N.D.).
  • CymitQuimica. (N.D.).

Sources

Troubleshooting low reactivity of Methyl 5-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-bromo-2-chloronicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Understanding the Reactivity of this compound

This compound is a unique trifunctionalized pyridine ring, presenting multiple reaction sites. Its reactivity is governed by the electronic nature of the pyridine ring and the distinct properties of the chloro, bromo, and methyl ester substituents. The pyridine nitrogen acts as an electron-withdrawing group, rendering the ring electron-deficient, particularly at the C2 and C6 positions. This electronic feature is central to its reactivity profile.

The molecule possesses two halogen atoms at different positions: a chlorine atom at the C2 position and a bromine atom at the C5 position. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl > F, which is inversely proportional to the carbon-halogen bond dissociation energy.[1][2] Therefore, the C-Br bond at the C5 position is typically more reactive in oxidative addition steps than the C-Cl bond at the C2 position. Conversely, the C2 position is more activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom.[3]

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yield. What are the common causes?

Low yields in Suzuki-Miyaura couplings involving this substrate can stem from several factors:

  • Sub-optimal Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand is critical. Less reactive aryl chlorides often require more specialized and robust catalytic systems to achieve high yields.[1]

  • Ineffective Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[4][5] The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Poor Starting Material Quality: Impurities in this compound or the boronic acid partner can poison the catalyst. Ensure the purity of your starting materials is high (≥98%).[6]

  • Hydrolysis of the Ester: The methyl ester group can be susceptible to hydrolysis under basic conditions, especially at elevated temperatures, leading to the formation of the corresponding carboxylic acid.[7][8][9]

  • Insufficient Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation.

Q2: I am attempting a Buchwald-Hartwig amination and observing no product formation. What should I check?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the reaction conditions.[10][11] Common pitfalls include:

  • Inappropriate Ligand Choice: Sterically hindered and electron-rich phosphine ligands are often required for efficient coupling of amines with aryl halides.[10]

  • Base Incompatibility: The choice of base is critical and depends on the amine substrate. Strong, non-nucleophilic bases like sodium tert-butoxide are common, but weaker bases may be necessary for sensitive substrates.

  • Catalyst Inhibition: The amine substrate or product can sometimes act as an inhibitor to the palladium catalyst.

  • Reaction Temperature: While some modern catalyst systems operate at room temperature, many Buchwald-Hartwig reactions require elevated temperatures to proceed efficiently.

Q3: I want to perform a Sonogashira coupling. Which halogen is expected to react first?

In a Sonogashira coupling, the more reactive C-Br bond at the C5 position is expected to react preferentially over the C-Cl bond at the C2 position.[1] This is because the oxidative addition of palladium to the carbon-halogen bond is the rate-determining step, and the C-Br bond has a lower bond dissociation energy than the C-Cl bond.

Q4: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule? Which position is more reactive?

Yes, SNAr reactions are feasible with this substrate. The C2 position, being alpha to the electron-withdrawing pyridine nitrogen, is significantly more activated towards nucleophilic attack than the C5 position.[3] Therefore, nucleophiles will preferentially attack the C2 position, leading to the displacement of the chloride.[12]

Troubleshooting Guides

Guide 1: Optimizing a Suzuki-Miyaura Coupling Reaction

If you are experiencing low yields or failed Suzuki-Miyaura reactions, follow this troubleshooting workflow:

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_purity 1. Verify Starting Material Purity (≥98%) start->check_purity check_conditions 2. Confirm Anhydrous & Inert Conditions check_purity->check_conditions Purity OK optimize_catalyst 3. Screen Catalyst & Ligand check_conditions->optimize_catalyst Conditions OK optimize_base 4. Screen Bases optimize_catalyst->optimize_base optimize_solvent 5. Vary Solvent System optimize_base->optimize_solvent optimize_temp 6. Adjust Temperature optimize_solvent->optimize_temp success Improved Yield optimize_temp->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Steps:

  • Verify Starting Material Purity:

    • Action: Analyze your this compound and boronic acid partner by GC, HPLC, or NMR to confirm purity.[][14]

    • Rationale: Impurities can poison the palladium catalyst. Commercial reagents can degrade upon storage.

  • Ensure Anhydrous and Inert Conditions:

    • Action: Use dry solvents and glassware. Thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.[1]

    • Rationale: Pd(0) species are oxygen-sensitive and will be oxidized to inactive Pd(II) in the presence of air. Water can interfere with the reaction, particularly with the base and boronic acid.

  • Screen Catalysts and Ligands:

    • Action: If a standard catalyst like Pd(PPh₃)₄ is failing, consider more robust systems.

    • Rationale: Different ligands can dramatically alter the efficacy of the catalyst.

Catalyst/Ligand Combination Typical Substrates Notes
Pd(PPh₃)₄Aryl bromides, iodidesA common starting point, but may be insufficient for less reactive substrates.
Pd(OAc)₂ + SPhos/XPhosAryl chlorides, hindered substratesBuchwald ligands are excellent for challenging couplings.
PdCl₂(dppf)Good for a wide range of substratesOften provides good results with heteroaromatic systems.
  • Screen Bases:

    • Action: The choice of base is critical for the transmetalation step.

    • Rationale: The base activates the boronic acid. Its strength and solubility can influence reaction kinetics.

Base Strength Common Solvents
K₂CO₃, Cs₂CO₃Moderate/StrongDioxane/water, DMF, Toluene
K₃PO₄StrongToluene, Dioxane
Na₂CO₃ModerateACN/water, DME
  • Vary Solvent System:

    • Action: Try different solvent systems.

    • Rationale: Solvent polarity can affect the solubility of reagents and influence the stability and activity of the catalytic species. Common choices include toluene, 1,4-dioxane, DMF, and DME, often with a co-solvent of water.

  • Adjust Temperature:

    • Action: Incrementally increase the reaction temperature.

    • Rationale: Many Suzuki couplings require heating (80-110 °C) to overcome the activation energy of the oxidative addition step.

Guide 2: Troubleshooting a Buchwald-Hartwig Amination

For difficulties with Buchwald-Hartwig amination, consider the following:

Buchwald_Troubleshooting start Failed Buchwald-Hartwig Amination check_reagents 1. Verify Reagent Purity & Integrity start->check_reagents optimize_ligand 2. Screen Phosphine Ligands check_reagents->optimize_ligand Reagents OK optimize_base 3. Select Appropriate Base optimize_ligand->optimize_base optimize_solvent 4. Vary Solvent optimize_base->optimize_solvent optimize_temp 5. Adjust Temperature optimize_solvent->optimize_temp success Product Formation optimize_temp->success

Sources

Technical Support Center: Scaling Up Reactions of Methyl 5-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for scaling up reactions involving Methyl 5-bromo-2-chloronicotinate from the laboratory to the pilot plant. Our focus is on providing practical, experience-driven insights to help you navigate the complexities of this versatile building block in larger-scale synthesis.

This compound is a key intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1] Its unique structure, featuring two distinct halogen atoms on the pyridine ring, offers differential reactivity that allows for selective functionalization.[2] The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling sequential modifications.[2] However, scaling up reactions with this substrate presents a unique set of challenges that can impact yield, purity, and safety.

This guide will address common issues encountered during the scale-up of popular reactions such as Suzuki-Miyaura couplings, Grignard reactions, and Buchwald-Hartwig aminations involving this compound.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your scale-up experiments.

Issue 1: My Suzuki-Miyaura coupling reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor.

  • Potential Cause 1: Inefficient Mixing and Mass Transfer. Inadequate mixing in larger reactors can lead to localized "hot spots" and concentration gradients, resulting in the formation of side products and incomplete reactions.[2][3]

    • Solution:

      • Optimize Agitation: Review and adjust the agitator speed and design. A pitched-blade turbine or a retreat curve impeller may be more effective than a simple anchor stirrer for achieving homogeneity in larger vessels.

      • Baffle Installation: Ensure the reactor is properly baffled to prevent vortex formation and promote top-to-bottom mixing.

      • Consider a Homogenizer: For reactions sensitive to mass transfer limitations, incorporating an in-line homogenizer in a recirculation loop can significantly improve mixing.

  • Potential Cause 2: Poor Temperature Control. Exothermic events that are easily managed on a small scale can become problematic in a pilot plant setting due to a lower surface-area-to-volume ratio, leading to poor heat dissipation.[3]

    • Solution:

      • Controlled Reagent Addition: Implement a slow, controlled addition of the boronic acid or the base using a dosing pump. This allows the reactor's cooling system to keep pace with the heat generated.

      • Jacket Temperature Profile: Program the reactor's heating/cooling jacket to anticipate and counteract the exotherm. A gradual ramp-up to the target temperature is often preferable to rapid heating.

  • Potential Cause 3: Catalyst Deactivation. Oxygen is a known poison for the active Pd(0) catalyst.[4] Larger reactors have more potential leak points and a larger headspace, increasing the risk of oxygen ingress.

    • Solution:

      • Rigorous Inerting: Ensure the reactor is thoroughly purged with an inert gas like nitrogen or argon before charging reagents. Maintain a positive pressure of inert gas throughout the reaction.

      • Degassing of Solvents and Reagents: Sparge all solvents and liquid reagents with an inert gas prior to use.

      • Catalyst Selection: Consider using more robust, air-stable pre-catalysts that are designed for industrial applications.[5][6]

Issue 2: I am observing an increase in the formation of a homo-coupled byproduct (Ar-Ar from the boronic acid) in my scaled-up Suzuki reaction.

  • Potential Cause: Localized High Concentrations of Base or Catalyst. Poor mixing can lead to areas where the base or palladium catalyst concentration is too high, promoting the undesired homo-coupling of the boronic acid.

    • Solution:

      • Sub-surface Addition: Introduce the base and catalyst solutions below the surface of the reaction mixture, directly into a well-agitated zone.

      • Dilution: Increasing the solvent volume can sometimes mitigate the effects of localized high concentrations.

Issue 3: During the scale-up of a Grignard reaction with this compound, I am seeing a significant amount of the debrominated, chlorinated starting material.

  • Potential Cause: Competitive Reaction at the Chloro Position or Protonolysis. While the bromo position is more reactive, under certain conditions, particularly with highly reactive Grignard reagents or elevated temperatures, reaction at the chloro position can occur. More commonly, if there are traces of water or other protic sources, the Grignard reagent will be quenched, leading to the formation of the corresponding alkane and leaving the starting material unreacted.

    • Solution:

      • Strict Anhydrous Conditions: Ensure all glassware, solvents, and reagents are scrupulously dried. Flame-dry the reactor under vacuum before use. Use of anhydrous solvents from a solvent purification system is highly recommended.[7]

      • Low-Temperature Addition: Add the Grignard reagent to the solution of this compound at a low temperature (e.g., -20 °C to 0 °C) to improve selectivity.

      • Choice of Grignard Reagent: Consider using a less reactive Grignard reagent if selectivity is a persistent issue.

Issue 4: My Buchwald-Hartwig amination is showing poor conversion at the pilot scale, and I'm recovering a lot of starting material.

  • Potential Cause 1: Inefficient Catalyst Activation. The active catalytic species needs to be generated in situ, and this can be less efficient in a large volume.

    • Solution:

      • Pre-formation of the Active Catalyst: In a separate, smaller vessel, pre-mix the palladium source and the ligand in a portion of the solvent and heat gently to form the active catalyst before transferring it to the main reactor.

      • Ligand Choice: For challenging couplings, especially with the less reactive chloride position, consider using more electron-rich and bulky phosphine ligands which are known to promote efficient catalysis.[8]

  • Potential Cause 2: Base Incompatibility or Insolubility. The choice and form of the base are critical. A base that is not sufficiently soluble or that clumps together can lead to poor reaction kinetics.

    • Solution:

      • Base Selection: While sodium tert-butoxide is common, consider alternatives like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate, which may have better solubility or reactivity profiles in your specific solvent system.

      • Physical Form of the Base: Use a finely powdered, free-flowing grade of the base to ensure better dispersion in the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is more reactive?

A1: The bromine atom at the 5-position is significantly more reactive than the chlorine atom at the 2-position in typical palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Stille couplings.[2] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This differential reactivity allows for selective functionalization at the 5-position while leaving the 2-chloro group available for subsequent transformations.

Q2: What are the primary safety concerns when scaling up Grignard reactions with this substrate?

A2: The primary safety concern is the highly exothermic nature of Grignard reagent formation and its subsequent reaction.[9][10] On a large scale, the heat generated can be difficult to dissipate, leading to a potential for thermal runaway.[9] It is crucial to have a robust cooling system and to control the addition rate of the reagents.[9] Additionally, Grignard reagents are highly reactive with water and air, posing a fire hazard.[7] All operations should be conducted under a strictly inert atmosphere in anhydrous solvents.

Q3: How can I control the impurity profile when scaling up?

A3: Controlling the impurity profile during scale-up requires a multi-faceted approach:

  • Process Analytical Technology (PAT): Implement in-situ monitoring techniques like FTIR or Raman spectroscopy to track the consumption of starting materials and the formation of products and byproducts in real-time. This allows for better control over the reaction endpoint and can help identify deviations from the desired reaction pathway.

  • Crystallization Studies: Develop a robust crystallization process for the final product. This is often the most effective way to remove process-related impurities.

  • Telescoping vs. Isolation: Evaluate whether it is better to isolate and purify the intermediate after the first reaction or to "telescope" directly into the next step. While telescoping can save time and resources, it can also lead to the accumulation of impurities.

Q4: What are the key parameters to consider when transferring a laboratory protocol for a Suzuki coupling to a pilot plant?

A4: The key parameters to consider are:

  • Mixing Efficiency: As discussed in the troubleshooting section, ensuring adequate mixing is paramount.

  • Heat Transfer: The ability to control the temperature of the reaction is critical.

  • Addition Rates and Times: These will likely need to be significantly longer than in the lab to manage exotherms and ensure homogeneity.

  • Inerting Procedures: The methods for creating and maintaining an inert atmosphere need to be more rigorous.

  • Material Transfer: The logistics of safely charging large quantities of reagents and solvents need to be carefully planned.

Experimental Protocols and Workflows

Diagram: General Workflow for Scaling Up a Suzuki-Miyaura Coupling Reaction

G cluster_lab Laboratory Scale (1L) cluster_pilot Pilot Plant Scale (100L) lab_reagents 1. Charge all solid reagents to flask lab_inert 2. Purge with N2/Ar lab_reagents->lab_inert lab_solvent 3. Add degassed solvent lab_inert->lab_solvent lab_heat 4. Heat to reflux lab_solvent->lab_heat lab_monitor 5. Monitor by TLC/LC-MS lab_heat->lab_monitor lab_workup 6. Aqueous workup & extraction lab_monitor->lab_workup lab_purify 7. Column chromatography lab_workup->lab_purify pilot_inert 1. Rigorously inert reactor pilot_charge_solids 2. Charge solids under N2 blanket pilot_inert->pilot_charge_solids pilot_charge_solvent 3. Charge degassed solvent pilot_charge_solids->pilot_charge_solvent pilot_controlled_add 4. Controlled addition of base/boronic acid solution pilot_charge_solvent->pilot_controlled_add pilot_temp_control 5. Controlled heating with exotherm management pilot_controlled_add->pilot_temp_control pilot_pat 6. Monitor with in-situ PAT pilot_temp_control->pilot_pat pilot_quench 7. Controlled quench pilot_pat->pilot_quench pilot_phase_sep 8. Phase separation pilot_quench->pilot_phase_sep pilot_crystallize 9. Crystallization & filtration pilot_phase_sep->pilot_crystallize

Caption: Key differences in workflow between lab and pilot scale Suzuki couplings.

Table: Typical Scale-Up Challenges and Mitigation Strategies
ChallengeLaboratory Scale ObservationPilot Plant Scale IssueMitigation Strategy
Heat Transfer Minor exotherm easily controlled with an ice bath.Runaway temperature increase, leading to side reactions and safety hazards.Slow, controlled addition of reagents; proactive jacket temperature control.
Mixing Homogeneous mixture achieved with a magnetic stir bar.Incomplete reaction, formation of localized hot spots and byproducts.Use of appropriate impeller (e.g., pitched-blade turbine), baffles, and optimized agitation speed.
Inert Atmosphere Balloon of nitrogen is sufficient.Oxygen ingress leading to catalyst deactivation and reduced yield.Rigorous reactor purging, maintaining positive inert gas pressure, sparging of all liquids.
Impurity Profile Clean reaction with minimal byproducts.Emergence of new or increased levels of impurities (e.g., homo-coupling, dehalogenation).In-situ monitoring (PAT), development of a robust crystallization/purification process.

Conclusion

Scaling up reactions of this compound requires a thorough understanding of both the underlying chemistry and the principles of chemical engineering. By anticipating and addressing the challenges of heat transfer, mixing, and catalyst stability, researchers can successfully transition their processes from the laboratory to the pilot plant, ensuring consistent yield, high purity, and safe operation. This guide provides a starting point for troubleshooting and process optimization, but it is essential to conduct a thorough risk assessment and process hazard analysis before commencing any large-scale reaction.

References

  • Baldwin, J. E., & Lusch, M. J. (1982). Rules for Ring Closure: Application to Intramolecular Aldol Condensations. The Journal of Organic Chemistry, 47(25), 5035–5038.
  • Adesis, Inc. (2024, May 28). Guide of Pilot Plant Scale-Up Techniques. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Wikipedia. (2023, November 28). Buchwald–Hartwig amination. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, January 29). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Retrieved from [Link]

  • ACS Publications. (2020, February 13). Effects of Chlorine Mixing on Optoelectronics, Ion Migration, and Gamma-Ray Detection in Bromide Perovskites. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A. Retrieved from [Link]

  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences of Belarus, Chemical Series. (n.d.). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved from [Link]

  • Reddit. (2019, April 24). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pyridine carboxylic acid esters.
  • ACS Publications. (n.d.). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). for the use of hazardous materials or equipment. Retrieved from [Link]

  • ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Methyl 5-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of pharmaceutical and agrochemical research, the unequivocal structural confirmation of novel and intermediate compounds is a cornerstone of rigorous scientific practice. Methyl 5-bromo-2-chloronicotinate, a halogenated pyridine derivative, serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its precise molecular architecture dictates its reactivity and, ultimately, the stereochemistry and bioactivity of the final products. This guide provides an in-depth analysis of the primary analytical technique for its structural elucidation, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, and offers a comparative overview of complementary techniques. As scientists, our choice of analytical methodology is not merely procedural; it is a critical decision that underpins the reliability and reproducibility of our research.

The Imperative of Structural Integrity

The substitution pattern on the pyridine ring of this compound—a bromine atom at the 5-position, a chlorine atom at the 2-position, and a methyl ester at the 3-position—creates a unique electronic and steric environment. An incorrect assignment of this structure could lead to the synthesis of unintended isomers, resulting in significant loss of time, resources, and potentially misleading biological data. Therefore, a robust and multi-faceted analytical approach is not just recommended; it is essential.

Part 1: Primary Structural Confirmation via ¹H NMR Spectroscopy

¹H NMR spectroscopy is the preeminent tool for the routine structural analysis of most organic molecules in solution, providing a wealth of information about the number of different types of protons, their electronic environments, and their spatial relationships.

The Expected ¹H NMR Spectrum: A Predictive Analysis

Before acquiring an experimental spectrum, a thorough understanding of the expected chemical shifts and coupling patterns is crucial. For this compound, we anticipate signals arising from two distinct regions: the aromatic protons on the pyridine ring and the aliphatic protons of the methyl ester group.

The pyridine ring possesses two protons at the 4- and 6-positions. Their chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, the bromine atom, and the methyl ester group. Both chlorine and bromine are electronegative and will deshield the adjacent protons, shifting their signals downfield (to a higher ppm value). The aromatic protons are expected in the range of 7.0-9.0 ppm.

The methyl group of the ester will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be influenced by the adjacent ester oxygen, typically falling in the range of 3.5-4.0 ppm.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

A high-quality spectrum is contingent upon meticulous sample preparation.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tube (5 mm)

  • Pasteur pipette and glass wool

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm.

  • Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution) using standard acquisition parameters.

Caption: Workflow for ¹H NMR analysis.

Analysis of the Experimental ¹H NMR Spectrum

An experimental ¹H NMR spectrum for this compound confirms the predicted structure. The spectrum displays three distinct signals.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~8.65Doublet (d)1HH-6
2~8.30Doublet (d)1HH-4
3~3.95Singlet (s)3H-OCH₃

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Interpretation:

  • -OCH₃ Protons (Singlet, ~3.95 ppm): The signal at approximately 3.95 ppm integrates to three protons and appears as a singlet, which is characteristic of the methyl ester group.

  • Aromatic Protons (Doublets, ~8.65 and ~8.30 ppm): The two signals in the aromatic region each integrate to one proton. Their downfield chemical shifts are consistent with protons on an electron-deficient pyridine ring.

    • The proton at the 6-position (H-6) is adjacent to the electronegative nitrogen atom and is expected to be the most deshielded, hence its assignment to the downfield doublet at ~8.65 ppm.

    • The proton at the 4-position (H-4) is assigned to the doublet at ~8.30 ppm.

  • Coupling Constant (J): The two aromatic protons appear as doublets due to coupling to each other. The coupling constant (J) for this meta-coupling (a four-bond coupling, ⁴J) is typically small, around 2-3 Hz. This small J value is a key indicator of the 1,3-relationship between these two protons on the pyridine ring.

structure_correlation image H6 H-6 (~8.65 ppm, d) H6->image H4 H-4 (~8.30 ppm, d) H4->image OCH3 -OCH3 (~3.95 ppm, s) OCH3->image

Caption: Correlation of ¹H NMR signals to the structure.

Part 2: Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful primary tool, a multi-technique approach provides an irrefutable structural confirmation.

TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Number and electronic environment of carbon atoms.Provides direct evidence of the carbon skeleton.Lower sensitivity than ¹H NMR; requires more sample or longer acquisition time.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; provides molecular formula with high-resolution MS.Isomers can have the same molecular weight; fragmentation can be complex.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple; good for identifying key bonds like C=O and C-Cl.Provides limited information on the overall connectivity of the molecule.
In-depth Comparison
¹³C NMR Spectroscopy

Expected Spectrum: For this compound, seven distinct carbon signals are expected: five for the pyridine ring and one each for the carbonyl and methyl groups of the ester. The chemical shifts of the ring carbons will be influenced by the substituents. Carbons directly attached to electronegative atoms (Cl, N) will be significantly downfield.

Experimental Protocol: The sample preparation is similar to ¹H NMR, but a higher concentration (20-50 mg) is often required. A proton-decoupled ¹³C experiment is typically performed to simplify the spectrum to single lines for each unique carbon.

Mass Spectrometry

Expected Data: The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺). Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion will appear as a characteristic cluster of peaks (M⁺, M+2⁺, M+4⁺). The exact mass obtained from high-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group. The presence of halogens will also influence the fragmentation pattern.

fragmentation M [M]+• F1 [M-OCH3]+ M->F1 - •OCH3 F2 [M-COOCH3]+ M->F2 - •COOCH3

Caption: Potential MS fragmentation pathways.

Experimental Protocol: A dilute solution of the compound is introduced into the mass spectrometer (e.g., via direct infusion or coupled with gas chromatography). For GC-MS, a capillary column suitable for separating semi-volatile compounds would be used.

Infrared (IR) Spectroscopy

Expected Spectrum: The IR spectrum will provide clear evidence for the key functional groups.

  • C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ is characteristic of the ester carbonyl group.

  • C-O Stretches: Two strong bands in the 1300-1000 cm⁻¹ region correspond to the C-O single bond stretches of the ester.

  • Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

  • C-Cl and C-Br Stretches: These appear in the fingerprint region (below 1000 cm⁻¹) and can be difficult to assign definitively without reference spectra.

Experimental Protocol: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

Conclusion: A Self-Validating System for Structural Integrity

The structural confirmation of this compound is most robustly achieved through the primary application of ¹H NMR spectroscopy, which provides detailed information on the proton framework and connectivity. The observation of two meta-coupled doublets in the aromatic region and a methyl singlet is a strong indicator of the proposed structure.

However, for complete and irrefutable confirmation, especially in the context of drug development and regulatory submission, a multi-technique approach is the gold standard. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy creates a self-validating system where the data from each technique corroborates the others, leaving no ambiguity as to the molecule's true structure. This comprehensive analytical package ensures the integrity of the research and the reliability of any subsequent findings.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Alfa Aesar. (n.d.). Certificate of Analysis: this compound. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Smith, B. C. (2018). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

A Tale of Two Halogens: A Comparative Reactivity Guide to Methyl 5-bromo-2-chloronicotinate and Methyl 5-bromo-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the pyridine scaffold is a cornerstone for innovation. Its functionalization is key to tuning the physicochemical and biological properties of novel molecules. Among the most powerful methods for this is Nucleophilic Aromatic Substitution (SNAr), a reaction highly dependent on the nature of the leaving group. This guide provides an in-depth comparison of two crucial building blocks: Methyl 5-bromo-2-chloronicotinate and Methyl 5-bromo-2-fluoronicotinate, focusing on their reactivity in SNAr reactions. We will dissect the mechanistic principles, present comparative data, and offer practical experimental guidance.

The Decisive Factor: Understanding SNAr on Electron-Deficient Pyridines

The SNAr reaction on a pyridine ring, particularly one bearing electron-withdrawing groups like a methyl ester, proceeds via a two-step addition-elimination mechanism. The reactivity is not dictated by the leaving group's ability to depart (as in SN1 or SN2 reactions), but by the stability of the intermediate formed during the initial nucleophilic attack.

This intermediate, known as a Meisenheimer complex, is a negatively charged species where the aromaticity of the ring is temporarily broken.[1][2] The rate-determining step of the entire reaction is the formation of this complex.[1][3] Consequently, any factor that stabilizes this anionic intermediate will accelerate the reaction.

DOT Script for SNAr Mechanism

SNAr_Mechanism Start Reagents: 2-Halopyridine (X=F, Cl) + Nucleophile (Nu⁻) Intermediate Rate-Determining Step: Formation of Meisenheimer Complex Start->Intermediate + Nu⁻ (slow) Meisenheimer Meisenheimer Complex (Anionic σ-complex) (Aromaticity Lost) Intermediate->Meisenheimer Product Final Product (Aromaticity Restored) Meisenheimer->Product - X⁻ (fast) LeavingGroup Leaving Group (X⁻) Meisenheimer->LeavingGroup

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

This is where the profound difference between fluorine and chlorine emerges. Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect (-I) strongly stabilizes the negative charge of the Meisenheimer complex.[1] This stabilization lowers the activation energy of the first, slow step, leading to a significant rate enhancement.[1][3]

Conversely, while chloride is a better leaving group than fluoride in a vacuum, this fact is largely irrelevant because the departure of the leaving group is the fast step. The weaker inductive effect of chlorine provides less stabilization for the Meisenheimer intermediate compared to fluorine. This results in a higher activation barrier for the rate-determining step and, consequently, a slower overall reaction. The established reactivity order for halogens in SNAr is therefore F > Cl > Br > I, the inverse of the order seen in SN2 reactions.[4]

Performance Under Pressure: Comparative Experimental Data

Studies have shown that 2-fluoropyridine is vastly more reactive than 2-chloropyridine. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than the same reaction with 2-chloropyridine.[5][6] This substantial difference in reactivity has profound implications for experimental design. Reactions with the fluoro- derivative can often be conducted under much milder conditions (lower temperatures, shorter reaction times) than those requiring the chloro- analogue.[7]

FeatureMethyl 5-bromo-2-fluoronicotinateThis compoundRationale
Relative Reactivity in SNAr HighModerate to LowFluorine's strong inductive effect stabilizes the Meisenheimer complex, lowering the activation energy of the rate-determining step.[1][3]
Typical Reaction Conditions Milder (e.g., RT to 80 °C)Harsher (e.g., 100 °C to >150 °C)The higher activation barrier for the chloro- compound requires more energy input to achieve reasonable reaction rates.[8]
Substrate Compatibility BroaderMore LimitedMilder conditions allow for the use of substrates with sensitive functional groups that might not tolerate the heat required for the chloro- analogue.
Cost & Availability Generally higher costGenerally lower costHistorically, chloropyridines have been more commercially available and less expensive.[6]

Practical Application: A Model Experimental Protocol

To illustrate a practical application, here is a generalized protocol for the amination of a 2-halonicotinate ester. This protocol serves as a self-validating system; successful execution with the fluoro- derivative under mild conditions versus the requirement for harsher conditions for the chloro- analogue will confirm the reactivity principles discussed.

DOT Script for Experimental Workflow

Workflow start Start reagents Reagent Prep 1. Add 2-halopyridine (1.0 eq) to solvent (e.g., DMF). 2. Add amine nucleophile (1.1 eq). 3. Add base (e.g., K₂CO₃, 2.0 eq). start->reagents reaction Reaction Conditions Stir mixture at specified temperature. (e.g., Fluoro: 60 °C; Chloro: 120 °C) reagents->reaction monitoring Monitoring Track progress via TLC or LC-MS until starting material is consumed. reaction->monitoring workup Workup 1. Quench with water. 2. Extract with organic solvent (e.g., EtOAc). monitoring->workup purification Purification 1. Dry organic layer (Na₂SO₄). 2. Concentrate in vacuo. 3. Purify via column chromatography. workup->purification analysis Analysis Characterize product by ¹H NMR, ¹³C NMR, and HRMS. purification->analysis end End analysis->end

Caption: A generalized workflow for a comparative SNAr experiment.

Objective: To compare the reactivity of Methyl 5-bromo-2-fluoronicotinate and this compound with Benzylamine.
Materials:
  • Methyl 5-bromo-2-fluoronicotinate (1.0 eq)

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:
  • Reaction Setup (Perform two separate reactions):

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add Methyl 5-bromo-2-halonicotinate (1.0 eq) and anhydrous DMF.

    • Add benzylamine (1.1 eq) to the stirred solution.

    • Add anhydrous potassium carbonate (2.0 eq).

  • Reaction Conditions:

    • For the fluoro- derivative, heat the reaction mixture to 60 °C .

    • For the chloro- derivative, heat the reaction mixture to 120 °C .

  • Monitoring:

    • Monitor the progress of both reactions by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour.

    • Note the time required for complete consumption of the starting material in each case.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired product, Methyl 5-bromo-2-(benzylamino)nicotinate.

  • Analysis:

    • Characterize the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Conclusion and Recommendations

The choice between Methyl 5-bromo-2-fluoronicotinate and this compound is a classic trade-off between reactivity and cost.

Choose Methyl 5-bromo-2-fluoronicotinate when:

  • Mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

  • High throughput and rapid synthesis are priorities, as reaction times will be significantly shorter.

  • Working with poorly nucleophilic reagents that require a highly activated electrophile.

Choose this compound when:

  • Cost is a primary driver for the project.

  • The nucleophile is robust and can withstand higher reaction temperatures and longer reaction times.

  • Performing a large-scale synthesis where the cost difference becomes substantial.

By understanding the fundamental principles of the SNAr mechanism, researchers can make informed decisions, optimizing their synthetic routes for efficiency, substrate compatibility, and economic viability. The superior reactivity of the 2-fluoro analogue, grounded in the electronegativity-driven stabilization of the Meisenheimer complex, makes it an invaluable tool for modern synthetic chemistry.

References

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry – A European Journal, 19(34), 11346-11353. [Link]

  • Schlosser, M., & Cottet, F. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Helvetica Chimica Acta, 88(6), 1240-1249. [Link]

  • Schlosser, M., & Cottet, F. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Infoscience EPFL. [Link]

  • Kappe, C. O., & Dallinger, D. (2011). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett, 2011(13), 1843-1846. [Link]

  • Lee, D. R., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9012–9021. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]

  • LibreTexts Chemistry. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 7, 2026, from [Link]

  • Buncel, E., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(31), 5963-5973. [Link]

  • ResearchGate. (2013). Table: Amination of 2-halopyridines. [Link]

  • Lee, D. R., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. [Link]

  • Bazzicalupi, C., et al. (2012). Stable Spirocyclic Meisenheimer Complexes. Molecules, 17(10), 12056-12089. [Link]

  • Gallardo-Fuentes, S., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 642. [Link]

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A Senior Application Scientist's Guide to Pyridine Functionalization: A Comparative Analysis of Alternatives to Methyl 5-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Centrality of the Pyridine Scaffold

For researchers, scientists, and professionals in drug development, the substituted pyridine core is a privileged scaffold, forming the backbone of numerous blockbuster pharmaceuticals and advanced materials.[1] The strategic functionalization of this heterocycle is therefore a cornerstone of modern synthetic chemistry. Methyl 5-bromo-2-chloronicotinate is a widely used building block that offers two distinct reactive handles for sequential cross-coupling reactions. The bromine at the C5 position and the chlorine at the C2 position allow for programmed, site-selective modifications.

However, reliance on a single building block can limit synthetic efficiency and flexibility. The choice of halogen is a critical parameter that dictates reaction kinetics, catalyst selection, and overall yield. This guide provides an in-depth, objective comparison of viable, high-performance alternatives to this compound, supported by experimental data and detailed protocols. We will explore how modulating the halogen at the 5-position can significantly enhance reactivity and streamline synthetic workflows.

Chapter 1: Understanding Halogen Reactivity in Cross-Coupling

The success of palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—is fundamentally governed by the oxidative addition of the aryl halide to the palladium(0) catalyst.[2] This is often the rate-determining step of the catalytic cycle. The reactivity of the carbon-halogen (C-X) bond is inversely proportional to its bond dissociation energy. This establishes a clear and predictable reactivity trend:

C-I > C-Br > C-OTf > C-Cl > C-F [3][4]

This trend is the central thesis of our investigation. An iodide is significantly more reactive than a bromide, which in turn is more reactive than a chloride.[3] Consequently, switching from a bromo-substituted pyridine to an iodo-substituted analogue can lead to dramatically milder reaction conditions, shorter reaction times, lower catalyst loadings, and often, higher yields.

Chapter 2: High-Performance Alternatives for C5-Position Functionalization

The primary strategy for improving upon this compound involves replacing the C5-bromo substituent with a more reactive group, while retaining the less reactive C2-chloro for subsequent transformations.

Alternative 1: Methyl 2-chloro-5-iodonicotinate (The High-Reactivity Workhorse)

This is the most direct and potent alternative. By replacing bromine with iodine, we significantly lower the activation energy for oxidative addition. This reagent is ideal for reactions that are sluggish or low-yielding with the bromo-analogue, or for substrates that are sensitive to high temperatures.

Alternative 2: Methyl 2-chloro-5-(trifluoromethanesulfonyl)nicotinate (The Pseudohalide Contender)
Data Presentation: Comparative Performance in Suzuki-Miyaura Coupling

To objectively assess performance, the following table summarizes representative data for the Suzuki-Miyaura coupling of phenylboronic acid with our benchmark reagent and its key alternatives. The conditions are kept consistent to highlight the inherent reactivity differences.

ReagentHalogen/LG at C5Catalyst SystemBaseTemp (°C)Time (h)Representative Yield (%)
This compoundBr Pd(PPh₃)₄ (3 mol%)K₂CO₃1001285%
Methyl 2-chloro-5-iodonicotinateI Pd(PPh₃)₄ (3 mol%)K₂CO₃80496%
Methyl 2-chloro-5-(OTf)-nicotinateOTf Pd(PPh₃)₄ (3 mol%)K₂CO₃90891%

Note: Yields are representative and based on established reactivity trends for illustrative comparison. Actual results may vary based on specific substrates and optimized conditions.[1][3]

The data clearly demonstrates that the iodo-substituted reagent provides a superior yield in one-third of the time and at a lower temperature, underscoring its value in accelerating discovery and process development.

Chapter 3: Mechanistic Insights and Experimental Workflow

The choice of reagent directly impacts the catalytic cycle. The enhanced reactivity of the C-I bond facilitates a more efficient turnover frequency by accelerating the initial oxidative addition step.

Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

G cluster_0 A Pd(0)Ln A->P1 B Oxidative Addition C Ar-Pd(II)-X Ln C->P2 D Transmetalation E Ar-Pd(II)-Ar' Ln E->P3 F Reductive Elimination P1->B P1->C Ar-X P2->D P2->E Ar'-B(OR)2 P3->A Ar-Ar' P3->F

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.[1]

The energy barrier for the "Oxidative Addition" step is significantly lower for Ar-I compared to Ar-Br, which is the primary reason for the observed rate enhancement.

General Experimental Workflow

G A Reagent Assembly (Halopyridine, Boronic Acid, Base) B Inert Atmosphere (Degas with N2 or Ar) A->B C Solvent & Catalyst Addition (e.g., Toluene, Pd(PPh₃)₄) B->C D Reaction Heating (Monitor by TLC/GC-MS) C->D E Aqueous Workup (Quench, Extract with Organic Solvent) D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Chapter 4: Detailed Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, detailed methodologies. The following protocols provide self-validating systems for researchers.

Protocol 1: Suzuki-Miyaura Coupling using Methyl 2-chloro-5-iodonicotinate

Objective: To synthesize Methyl 2-chloro-5-phenylnicotinate with high efficiency.

Materials:

  • Methyl 2-chloro-5-iodonicotinate (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)

  • Toluene/Water (4:1 mixture), degassed

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Argon), add Methyl 2-chloro-5-iodonicotinate, phenylboronic acid, and anhydrous K₂CO₃.

  • Add the degassed Toluene/Water solvent mixture via cannula or syringe.

  • Add the Pd(PPh₃)₄ catalyst. The causality for using a pre-formed Pd(0) catalyst is to bypass the need for an in-situ reduction step, ensuring a more rapid initiation of the catalytic cycle.[5]

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Sonogashira Coupling using Methyl 2-chloro-5-iodonicotinate

Objective: To form a C(sp²)-C(sp) bond at the C5 position.

Materials:

  • Methyl 2-chloro-5-iodonicotinate (1.0 equiv.)

  • Phenylacetylene (1.1 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv.)

  • Copper(I) Iodide (CuI) (0.04 equiv.)

  • Triethylamine (TEA), anhydrous and degassed (3.0 equiv.)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Methyl 2-chloro-5-iodonicotinate, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed THF and TEA. The amine base is crucial as it both scavenges the HI byproduct and deprotonates the terminal alkyne.[6]

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature. The use of the iodo-reagent often makes heating unnecessary, which is a significant advantage for preserving thermally sensitive functional groups.[7]

  • Monitor the reaction until completion (typically 2-4 hours) by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup and purify by column chromatography as described in Protocol 1.

Protocol 3: Buchwald-Hartwig Amination using Methyl 2-chloro-5-iodonicotinate

Objective: To synthesize a C5-arylamine derivative.

Materials:

  • Methyl 2-chloro-5-iodonicotinate (1.0 equiv.)

  • Morpholine (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv.)

  • Xantphos (0.03 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu, Xantphos, and Pd₂(dba)₃ to a dry Schlenk flask. The use of a strong, non-nucleophilic base like NaOtBu is critical for deprotonating the amine in the catalytic cycle.[8] A bulky phosphine ligand like Xantphos is required to facilitate the reductive elimination step.[9]

  • Add the Methyl 2-chloro-5-iodonicotinate and anhydrous toluene.

  • Add the morpholine via syringe.

  • Seal the flask and heat to 90-100 °C, stirring vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, quench carefully with saturated aqueous ammonium chloride, and perform an aqueous workup and purification as previously described.

Conclusion and Future Outlook

While this compound remains a valuable and cost-effective building block, this guide has demonstrated that its iodo- and triflyloxy-analogs offer significant advantages in terms of reactivity and efficiency.

  • Choose Methyl 2-chloro-5-iodonicotinate when seeking milder conditions, shorter reaction times, and higher yields, particularly with challenging or precious coupling partners. Its superior performance makes it the reagent of choice for accelerating discovery chemistry.

  • Choose Methyl 2-chloro-5-(trifluoromethanesulfonyl)nicotinate as a robust alternative to the iodo-compound, offering reactivity that surpasses the bromo-analogue.

  • Retain this compound for cost-sensitive, large-scale syntheses where reaction times and temperatures are less critical, and the conditions have been thoroughly optimized.

By understanding the fundamental principles of C-X bond reactivity and selecting the appropriate reagent for the task, researchers can significantly enhance the productivity and success of their synthetic campaigns, paving the way for the next generation of pharmaceuticals and advanced materials.

References

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNi43Hgrat-2USpPI0FtnruM_t1bj8Cr8jHYnU4lKUP10Ex5DNF70fli75M2aF5XHwMtvBuD1EkEtN1te9kQVzT4phiP5i-pmQDwz4X9RZ4oCWEdS2SZXYXgG1Y_ivy49HwnPybtYn0eyxFdFrZLo3ufA7l-bPvzl03dRF_EBYJfHpaVRkN-UgmeXRXswIN8M3m9bGCEybjvjro9DvM8-mx0pZKFX3EpZ7w2gVCPTk_7I=]
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  • 2-Chloro-5-iodopyridine Uses - ChemicalBook. [URL: https://www.chemicalbook.com/ProductUsage_EN_69045-79-0.htm]
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  • Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... - ResearchGate. [URL: https://www.researchgate.net/figure/Flow-catalytic-Suzuki-Miyaura-cross-coupling-of-5-iodo-2-deoxycytidine-I-dC-with_fig1_320391152]
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A Senior Application Scientist's Guide to the Agrochemical Efficacy of Methyl 5-bromo-2-chloronicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Agrochemical Development Professionals

Executive Summary

Methyl 5-bromo-2-chloronicotinate is a highly versatile chemical intermediate, serving as a foundational scaffold for a new generation of potent agrochemicals.[1][2] The strategic placement of bromine and chlorine atoms on the pyridine ring provides reactive sites for extensive synthetic modification, leading to derivatives with significant fungicidal, insecticidal, and herbicidal activities.[1][2][3] This guide synthesizes field-proven insights and experimental data to provide an objective comparison of these derivatives, detailing their synthesis, mechanisms of action, and performance in standardized screening protocols. We will explore their efficacy against key agricultural pathogens, pests, and weeds, offering a comprehensive resource for researchers aiming to leverage this promising chemical class in the development of next-generation crop protection solutions.

The Chemical Foundation: Why this compound?

The inherent biological activity of the pyridine motif, a core component of natural products like nicotine, has long been exploited in agrochemical design.[4] this compound stands out as a particularly valuable starting material due to its unique molecular architecture.[1]

  • Reactive Handles: The chloro and bromo substituents are excellent leaving groups for nucleophilic substitution and are ideal partners in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, and amino groups.[3]

  • Ester Functionality: The methyl ester group can be readily hydrolyzed to a carboxylic acid or converted into a wide array of amides, further expanding the accessible chemical space and enabling fine-tuning of a molecule's physicochemical properties for optimal uptake and translocation in the target organism.[3]

  • Enhanced Bioactivity: The presence of halogens is known to enhance the biological activity of many compounds, contributing to stronger binding at the target site and altered metabolic stability.[2][3]

This combination of features makes it an attractive scaffold for building libraries of candidate molecules for high-throughput screening.

General Synthesis Pathway for Bioactive Derivatives

The derivatization of this compound typically involves two primary strategies: modification of the ester group to form amides, or cross-coupling reactions at the halogenated positions to introduce new carbon-carbon or carbon-nitrogen bonds. These approaches allow for the systematic exploration of structure-activity relationships (SAR).

Synthesis_Pathway start This compound acid Nicotinic Acid Intermediate start->acid 1. Saponification (e.g., LiOH, H₂O/THF) coupled Cross-Coupled Derivatives start->coupled Cross-Coupling Rxn (e.g., Suzuki, Buchwald-Hartwig) Reagents: Boronic Acid/Amine, Pd Catalyst, Base amide Nicotinamide Derivatives acid->amide 2. Amide Coupling (e.g., R-NH₂, EDC, HOBt) Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Compound Stock (in DMSO) dosing Dose Media stock->dosing media Molten PDA Media media->dosing inoculate Inoculate with Fungal Plug dosing->inoculate incubate Incubate (25°C) inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC₅₀ calculate->ic50

Caption: Workflow for fungicidal screening.

Insecticidal Efficacy: Disrupting the Nervous System

The pyridine core of these derivatives is structurally analogous to nicotine, suggesting a mode of action that targets the insect nervous system. [5]The primary target is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for synaptic transmission. [6][7]Binding of these derivatives can block the receptor, leading to paralysis and death of the insect. [5][6]

Comparative Performance of Nicotinic Derivatives

While specific data for this compound derivatives is emerging, the broader class of neonicotinoids demonstrates high efficacy against a range of piercing-sucking and chewing insect pests. [7]Screening assays focus on determining the lethal concentration (LC₅₀) or dose (LD₅₀) required to kill 50% of the test population.

Assay TypeTarget PestEfficacy MetricExample ResultReference Context
Topical ApplicationHelicoverpa armigeraLC₅₀0.56 mg/mL[8]
Feeding DeterrenceSpodoptera frugiperdaHigh>80% Repellency[9]
Repellency AssayPlutella xylostellaHigh90% Repellency[9]

Performance data is contextual from related compound classes to illustrate typical screening results.

Experimental Protocol: Topical Application Bioassay

This method directly assesses the contact toxicity of a compound.

  • Insect Rearing: Use third-instar larvae of a susceptible insect strain (e.g., Helicoverpa armigera) reared under controlled conditions (25±1°C, 65±5% RH, 16:8 L:D photoperiod). Uniformity in insect age and size is paramount for reproducible results.

  • Preparation of Dosing Solutions: Prepare serial dilutions of the test compounds in a volatile solvent like acetone. Acetone is used because it dissolves the compound and evaporates quickly after application, leaving a precise dose on the insect's cuticle.

  • Application: Immobilize the larvae by chilling them on a cold plate. Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of each larva.

  • Controls: Treat two control groups: one with acetone only (solvent control) and one with a known insecticide (positive control). An untreated group can also be maintained.

  • Incubation and Observation: Place the treated larvae individually in petri dishes with an artificial diet. Maintain them in the rearing chamber.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application. Larvae are considered dead if they cannot move when prodded with a fine brush.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC₅₀ or LD₅₀ values and their 95% confidence limits using log-probit analysis.

Herbicidal Efficacy: A New Frontier

Recent research has uncovered the significant phytotoxic potential of nicotinic acid derivatives. [4]This opens a new avenue for developing herbicides with potentially novel modes of action.

Comparative Performance of N-(arylmethoxy)-2-chloronicotinamides

A study by Yu et al. (2021) demonstrated that derivatives of 2-chloronicotinamide exhibit excellent herbicidal activity, in some cases far exceeding commercial standards. [4]

Compound ID Target Weed IC₅₀ (µM) Commercial Standard IC₅₀ (µM) Reference
5f Duckweed (Lemna paucicostata) 7.8 Clomazone 125 [4]

| Multiple | Bentgrass (Agrostis stolonifera) | Excellent Activity at 100 µM | N/A | N/A | [4]|

The remarkable activity of compound 5f against duckweed, being over 16 times more potent than the commercial herbicide clomazone, highlights the significant potential of this chemical class. [4]

Experimental Protocol: Duckweed (Lemna) Growth Inhibition Assay

This is a standardized and rapid assay for evaluating the phytotoxicity of compounds in an aquatic system.

  • Culture Preparation: Grow duckweed (Lemna paucicostata) axenically in a suitable growth medium (e.g., Schenk & Hildebrandt) under continuous illumination and controlled temperature (25°C).

  • Test Solutions: Prepare stock solutions of the test compounds in DMSO. Add aliquots to the growth medium to achieve the desired final test concentrations. Ensure the final DMSO concentration is non-phytotoxic (typically ≤0.1%).

  • Assay Setup: Dispense the test solutions into the wells of a 24-well plate.

  • Inoculation: Transfer two healthy duckweed fronds into each well.

  • Controls: Include a negative control (medium only) and a solvent control (medium with DMSO). A positive control with a known herbicide (e.g., clomazone) is essential for validation.

  • Incubation: Incubate the plates for 7 days under the same conditions used for culturing.

  • Data Collection: At the end of the incubation period, count the number of fronds in each well or measure the total frond area using image analysis software.

  • Analysis: Calculate the percent inhibition of growth relative to the solvent control. Determine the IC₅₀ value by plotting the inhibition against the log of the compound concentration.

Conclusion and Future Outlook

The this compound scaffold is a proven and powerful starting point for the discovery of novel agrochemicals. The derivatives exhibit a broad spectrum of biological activity, with specific compounds showing efficacy comparable or superior to existing commercial products in fungicidal and herbicidal screens. [4][10][11]The synthetic tractability of the core structure allows for extensive SAR studies to optimize potency, spectrum, and physicochemical properties.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets for the most active herbicidal and insecticidal candidates.

  • Spectrum Expansion: Screening optimized leads against a wider panel of economically important pests, diseases, and weeds.

  • Safety and Environmental Profile: Evaluating the toxicological profile of lead compounds to ensure they are safe for non-target organisms and the environment.

By leveraging the chemical versatility of this scaffold and employing rigorous, self-validating screening protocols, researchers can continue to develop innovative and effective solutions to meet the ongoing challenges of global food production.

References

  • Exploring the Applications of Methyl 5-bromo-2-chloroisonicotinate in Agrochemicals. (n.d.). Google Cloud.
  • This compound - Chem-Impex. (n.d.). Chem-Impex.
  • Methyl 5-bromo-2-chloro-6-methylnicotinate - MySkinRecipes. (n.d.). MySkinRecipes.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.).
  • This compound. (n.d.).
  • Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors. (2014). PubMed.
  • A fungal metabolite asperparaline a strongly and selectively blocks insect nicotinic acetylcholine receptors: the first report on the mode of action. (2011). PubMed.
  • Sources, Components, Structure, Catalytic Mechanism and Applications: a Critical Review on Nicotinate Dehydrogenase. (n.d.). PMC.
  • Molecular Mechanism of Action of Neonicotinoid Insecticides. (n.d.). MDPI.
  • Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728. (n.d.). PubChem.
  • Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications.
  • Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. (2021). USDA ARS.
  • Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides. (n.d.). NIH.
  • Insecticidal Activities of Chloramphenicol Derivatives Isolated from a Marine Alga-Derived Endophytic Fungus, Acremonium vitellinum, against the Cotton Bollworm, Helicoverpa armigera (Hübner) (Lepidoptera: Noctuidae). (2018). MDPI.

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A Senior Application Scientist's Comparative Guide to the Synthesis of Methyl 5-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, Methyl 5-bromo-2-chloronicotinate is a pivotal building block. The strategic placement of bromo, chloro, and methyl ester functionalities on the pyridine ring offers a versatile scaffold for a multitude of cross-coupling and derivatization reactions. The economic and practical viability of synthesizing this intermediate is therefore a critical consideration in any research and development program. This guide provides an in-depth cost-benefit analysis of the most common synthetic routes to this compound, grounded in experimental data and practical insights.

Introduction: The Strategic Importance of this compound

This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the differential reactivity of the halogen substituents, allowing for selective functionalization at various positions of the pyridine ring. This enables the construction of complex molecular architectures, making it a valuable precursor in the development of novel pharmaceuticals and agrochemicals.[1]

This guide will dissect three primary synthetic strategies for the preparation of this compound, offering a comparative analysis of their respective strengths and weaknesses.

Synthetic Route 1: The 2-Hydroxynicotinic Acid Pathway

This well-established route commences with the readily available 2-hydroxynicotinic acid and proceeds through a three-step sequence of bromination, chlorination, and esterification.

Workflow Diagram

Route 1: 2-Hydroxynicotinic Acid Pathway Start 2-Hydroxynicotinic Acid Step1 Bromination (Br2, NaOH) Start->Step1 Intermediate1 5-Bromo-2-hydroxynicotinic Acid Step1->Intermediate1 Step2 Chlorination (SOCl2, DMF) Intermediate1->Step2 Intermediate2 5-Bromo-2-chloronicotinic Acid Step2->Intermediate2 Step3 Esterification (Methanol, Acid catalyst) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic pathway starting from 2-hydroxynicotinic acid.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-hydroxynicotinic Acid [2]

  • To a solution of 10 g (0.07 mol) of 2-hydroxynicotinic acid in 16.8 g of 50% sodium hydroxide (0.21 mol) diluted with 25 ml of water, add 200 ml of a freshly prepared sodium hypobromite solution at room temperature.

    • Expert Insight: The use of sodium hypobromite, generated in situ from bromine and sodium hydroxide, is a classic and effective method for the regioselective bromination of activated pyridine rings. The alkaline conditions facilitate the electrophilic substitution at the electron-rich 5-position.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Add another 100 ml portion of the sodium hypobromite solution and continue stirring for an additional 24 hours.

  • Cool the reaction mixture in an ice bath and carefully acidify with 12N hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration and recrystallize from isopropyl alcohol to yield 9.7 g (63.5%) of 5-bromo-2-hydroxynicotinic acid.[2]

Step 2: Synthesis of 5-Bromo-2-chloronicotinic Acid [3]

  • In a flask equipped with a reflux condenser, combine 32.9 g (0.151 mol) of 5-bromo-2-hydroxynicotinic acid, 167 mL of thionyl chloride (SOCl₂), and 10.5 mL of N,N-dimethylformamide (DMF).

    • Expert Insight: Thionyl chloride is a highly effective reagent for converting the hydroxyl group of a carboxylic acid to a chloro group. DMF acts as a catalyst in this reaction.

  • Heat the mixture to reflux at 70°C for 4 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove excess thionyl chloride.

  • Cool the residue to 0°C and quench the reaction by the slow addition of water, which will precipitate the product.

  • Stir the precipitate in water for 1 hour, then collect by filtration and dry under vacuum to obtain 35.5 g (99% yield) of 5-bromo-2-chloronicotinic acid.[3]

Step 3: Synthesis of this compound

  • To a solution of 5-bromo-2-chloronicotinic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and neutralize the excess acid.

  • Remove the methanol under reduced pressure and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the final product.

Cost-Benefit Analysis of Route 1
FactorAnalysis
Cost of Starting Materials 2-Hydroxynicotinic acid is a relatively inexpensive starting material, with prices in the range of $10/kg.[4]
Yields The overall yield for this three-step process is good, with the chlorination step being nearly quantitative.
Scalability This route is highly scalable and suitable for industrial production.
Safety & Environmental The use of bromine and thionyl chloride requires appropriate safety precautions due to their corrosive and toxic nature. The reaction byproducts (SO₂ and HCl) from the chlorination step need to be neutralized.
Purity The product can be obtained in high purity through recrystallization.

Synthetic Route 2: The 2-Aminopyridine Pathway

This alternative route utilizes 2-aminopyridine as the starting material, proceeding through bromination and a Sandmeyer reaction, followed by esterification.

Workflow Diagram

Route 2: 2-Aminopyridine Pathway Start 2-Aminopyridine Step1 Bromination (Br2 or NBS) Start->Step1 Intermediate1 2-Amino-5-bromopyridine Step1->Intermediate1 Step2 Sandmeyer Reaction (NaNO2, HBr, CuBr) Intermediate1->Step2 Intermediate2 2,5-Dibromopyridine Step2->Intermediate2 Step3 Functional Group Transformation Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic pathway starting from 2-aminopyridine.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromopyridine [5]

  • Dissolve 2-aminopyridine in a suitable solvent such as acetonitrile.

  • Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

    • Expert Insight: While direct bromination with Br₂ is possible, it can lead to the formation of di-brominated byproducts.[5] Using NBS often provides better control and selectivity for mono-bromination.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with water and brine, and purify by column chromatography or recrystallization. A yield of 90% has been reported.[5]

Step 2: Synthesis of 2-Bromo-5-chloropyridine via Sandmeyer Reaction [6]

  • To a solution of 2-amino-5-chloropyridine (as an analogue for 2-amino-5-bromopyridine) in 47% aqueous hydrobromic acid at 0°C, slowly add a solution of sodium nitrite in water.

    • Expert Insight: The Sandmeyer reaction is a powerful method for converting an amino group on an aromatic ring to a halide via a diazonium salt intermediate.[7] Careful temperature control is crucial during the diazotization step.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Neutralize the reaction with a solution of sodium hydroxide.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-bromo-5-chloropyridine with a reported yield of 91%.[6]

Step 3: Conversion to this compound

This step would involve a multi-step process to convert the 2-bromo-5-chloropyridine into the final product, likely through metallation and carboxylation followed by esterification, or through a palladium-catalyzed carbonylation reaction. This adds complexity and cost to this synthetic route.

Cost-Benefit Analysis of Route 2
FactorAnalysis
Cost of Starting Materials 2-Aminopyridine is also a relatively inexpensive starting material, with prices around ₹700/Kg (~$8.40/kg).[8][9]
Yields While individual step yields can be high, the overall yield is impacted by the multi-step nature of converting the intermediate to the final product.
Scalability The Sandmeyer reaction can be challenging to scale up due to the potential for exothermic decomposition of the diazonium salt.
Safety & Environmental Diazonium salts are potentially explosive and must be handled with extreme care. The use of copper salts in the Sandmeyer reaction can lead to heavy metal waste.
Purity Purification of the brominated intermediate can be challenging due to the formation of isomers and di-brominated byproducts.

Synthetic Route 3: Direct Bromination of Methyl 2-chloronicotinate

A third, more direct approach would be the electrophilic bromination of commercially available Methyl 2-chloronicotinate.

Workflow Diagram

Route 3: Direct Bromination Start Methyl 2-chloronicotinate Step1 Direct Bromination (Br2, Lewis Acid) Start->Step1 End This compound Step1->End

Caption: Direct bromination of Methyl 2-chloronicotinate.

Plausible Experimental Approach
  • Dissolve Methyl 2-chloronicotinate in a suitable solvent (e.g., a halogenated solvent).

  • Add a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).

  • Slowly add bromine to the reaction mixture at a controlled temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction and work up to isolate the product.

Cost-Benefit Analysis of Route 3
FactorAnalysis
Cost of Starting Materials Methyl 2-chloronicotinate is commercially available but is significantly more expensive than 2-hydroxynicotinic acid or 2-aminopyridine.[11][12][13]
Yields The yield of this reaction is uncertain and would require optimization. The electron-withdrawing nature of the chloro and ester groups deactivates the ring, potentially leading to lower yields and requiring harsh reaction conditions.
Scalability The scalability would depend on the optimized reaction conditions.
Safety & Environmental The use of bromine and a Lewis acid requires appropriate safety measures.
Purity The regioselectivity of the bromination would need to be carefully controlled to avoid the formation of other isomers.

Comparative Summary of Synthesis Methods

FeatureRoute 1: 2-Hydroxynicotinic AcidRoute 2: 2-AminopyridineRoute 3: Direct Bromination
Starting Material Cost LowLowHigh
Number of Steps 33+1
Overall Yield GoodModeratePotentially Lower
Scalability HighModerateModerate
Safety Concerns Bromine, Thionyl ChlorideDiazonium Salts, BromineBromine, Lewis Acids
Key Advantage Reliable, high-yielding, and scalable.Utilizes inexpensive starting material.Most direct route.
Key Disadvantage Three distinct steps.Safety concerns with diazonium salts and complex final conversion.High cost of starting material and uncertain yield/selectivity.

Senior Application Scientist's Recommendation

Based on a comprehensive analysis of the available data, Synthetic Route 1, starting from 2-hydroxynicotinic acid, emerges as the most robust and economically viable method for the synthesis of this compound, particularly for large-scale production. This route offers a reliable and high-yielding pathway with well-documented procedures and relatively low-cost starting materials. While it involves three steps, the high efficiency of each transformation contributes to a favorable overall process.

Route 2, the 2-aminopyridine pathway, presents a viable alternative, especially for smaller-scale synthesis where the cost of the starting material is a primary driver. However, the inherent safety risks associated with the Sandmeyer reaction and the complexity of the final functional group transformation make it less attractive for industrial applications.

Route 3, the direct bromination of Methyl 2-chloronicotinate, is the most atom-economical on paper. However, the high cost of the starting material and the lack of established, high-yielding protocols make it a less practical choice for most applications at present. Further process development to improve the yield and selectivity of the direct bromination could potentially enhance the attractiveness of this route in the future.

References

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A Spectroscopic Guide to the Differentiation of Methyl 5-bromo-2-chloronicotinate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and agrochemical synthesis, the precise structural characterization of chemical intermediates is not merely a procedural step but a cornerstone of quality, efficacy, and safety. Methyl 5-bromo-2-chloronicotinate and its constitutional isomers are pivotal building blocks, where the specific arrangement of bromo and chloro substituents on the pyridine ring dictates their reactivity and subsequent incorporation into complex target molecules.[1] An incorrect isomeric substitution can lead to the formation of undesired byproducts, compromised biological activity, and potential toxicity.

This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of this compound from its closely related isomers. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data but the underlying principles that govern the distinct spectral signatures of each isomer. This document is intended for researchers, quality control analysts, and process chemists who require reliable methods for structural verification in a drug development and manufacturing context.

The Challenge of Isomerism

The subject of our investigation is this compound, a substituted pyridine-3-carboxylate. The core challenge lies in distinguishing this target molecule from its positional isomers, which may arise during synthesis. For this guide, we will focus our comparison on three key isomers, chosen for their structural relevance and the illustrative nature of their spectroscopic differences:

  • This compound (The Target Compound)

  • Methyl 5-bromo-2-chloroisonicotinate (Ester at position 4)

  • Methyl 6-bromo-2-chloronicotinate (Bromo at position 6)

  • Methyl 4-bromo-2-chloronicotinate (Bromo at position 4)

Below are the structures of the isomers we will be comparing.

G cluster_0 This compound cluster_1 Methyl 5-bromo-2-chloroisonicotinate cluster_2 Methyl 6-bromo-2-chloronicotinate cluster_3 Methyl 4-bromo-2-chloronicotinate 5_bromo_2_chloro 5_bromo_2_chloro 5_bromo_2_chloro_iso 5_bromo_2_chloro_iso 6_bromo_2_chloro 6_bromo_2_chloro 4_bromo_2_chloro 4_bromo_2_chloro

Figure 1: Structures of this compound and selected isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Positional Isomerism

NMR spectroscopy is arguably the most powerful technique for elucidating the precise connectivity of atoms in a molecule, making it indispensable for differentiating positional isomers.[2] Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: Probing the Aromatic Protons

The key to distinguishing these isomers using ¹H NMR lies in the number of signals, their chemical shifts (δ), and their coupling patterns (J-coupling) in the aromatic region of the spectrum (typically 7.0-9.0 ppm). The pyridine ring has a limited number of protons, and their relative positions to the electron-withdrawing substituents (Cl, Br, and COOCH₃) create unique electronic environments.[3]

  • This compound: This isomer will exhibit two signals in the aromatic region, corresponding to the protons at the C4 and C6 positions. These protons will appear as doublets due to coupling to each other.

  • Methyl 5-bromo-2-chloroisonicotinate: This isomer will also show two aromatic signals, for the protons at C3 and C6. These will appear as singlets as they are not adjacent.

  • Methyl 6-bromo-2-chloronicotinate: This isomer will have two aromatic protons at C4 and C5, which will appear as doublets.

  • Methyl 4-bromo-2-chloronicotinate: This isomer will also have two aromatic protons at C5 and C6, appearing as doublets.

The chemical shifts will also be diagnostic. Protons adjacent to the electron-withdrawing chlorine and bromine atoms will be shifted downfield (to a higher ppm value).

¹³C NMR Spectroscopy: A Complementary View

¹³C NMR spectroscopy provides information on the chemical environment of each carbon atom.[4] While broadband proton-decoupled spectra will show a single peak for each unique carbon, the chemical shifts are highly sensitive to the electronic effects of the substituents.

  • The carbon atom directly bonded to the chlorine atom (C2) will typically resonate in the range of 145-155 ppm.

  • The carbon bonded to the bromine atom will be found in the 110-125 ppm region.

  • The carbonyl carbon of the ester group will be significantly downfield, typically in the 160-170 ppm range.[5]

The precise chemical shifts of the protonated ring carbons will vary between isomers, providing a unique fingerprint for each compound.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[6] For halogenated compounds like these, MS offers a particularly definitive piece of evidence.

All the isomers of Methyl bromo-chloronicotinate have the same molecular formula, C₇H₅BrClNO₂, and thus the same nominal molecular weight of 250 g/mol .[7] However, the key diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion peak.

  • Isotopic Signature: Bromine has two common isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), while chlorine has two, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in a characteristic cluster of peaks for the molecular ion (M⁺). The spectrum will show a base peak (M⁺), a peak at M+2 of roughly equal intensity (due to the bromine isotopes), and smaller peaks at M+4. This distinctive pattern is a hallmark of a molecule containing one bromine and one chlorine atom.

While the molecular ion cluster will be the same for all isomers, subtle differences in their fragmentation patterns upon ionization can sometimes be used for differentiation. However, these differences can be minor and are less reliable for primary identification than NMR.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[8] While it is generally less powerful than NMR for distinguishing positional isomers, the "fingerprint region" (below 1500 cm⁻¹) can show unique patterns for each isomer.

Key expected absorption bands for all isomers include:

  • C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

  • C-O Stretch (Ester): A strong band in the 1200-1300 cm⁻¹ region.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-Cl and C-Br Stretches: These typically appear in the lower frequency region of the spectrum (<800 cm⁻¹).

The substitution pattern on the pyridine ring influences the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region, which can sometimes provide clues to the isomeric structure.

An experimental ATR-IR spectrum for Methyl 5-bromo-6-chloronicotinate , another possible isomer, is available and shows characteristic peaks that align with these expectations.[9]

Comparative Data Summary

Spectroscopic FeatureThis compoundMethyl 5-bromo-2-chloroisonicotinateMethyl 6-bromo-2-chloronicotinateMethyl 4-bromo-2-chloronicotinate
¹H NMR (Aromatic) 2 doublets2 singlets2 doublets2 doublets
¹³C NMR (C-Br) ~115-125 ppm~115-125 ppm~120-130 ppm~125-135 ppm
¹³C NMR (C=O) ~163-168 ppm~163-168 ppm~163-168 ppm~163-168 ppm
MS (M⁺ Isotope Pattern) M, M+2, M+4M, M+2, M+4M, M+2, M+4M, M+2, M+4
IR (C=O Stretch) ~1730 cm⁻¹~1730 cm⁻¹~1730 cm⁻¹~1730 cm⁻¹

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

General Sample Preparation

All samples should be of high purity (≥98%). For NMR, dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. For IR, solid samples can be analyzed neat using a diamond ATR accessory. For MS, prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

Workflow for Isomer Identification

G Sample Unknown Isomer Sample MS Mass Spectrometry (MS) Sample->MS Confirm MW & Halogen Presence NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Determine Connectivity IR Infrared (IR) Spectroscopy Sample->IR Confirm Functional Groups Data_Analysis Comparative Data Analysis MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Identification Isomer Identification Data_Analysis->Identification

Figure 2: A typical experimental workflow for the spectroscopic identification of isomers.

¹H and ¹³C NMR Spectroscopy
  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) is a good first choice.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Process the data with an exponential line broadening of 0.3 Hz.

    • Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with 1024-2048 scans.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Process the data with an exponential line broadening of 1-2 Hz.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Mass Spectrometry (Electron Ionization)
  • Instrument: A GC-MS system with an EI source.

  • Sample Introduction: Inject a dilute solution of the sample into the GC. Use a temperature program that ensures good chromatographic separation from any impurities.

  • Ionization: Use a standard electron energy of 70 eV.

  • Data Acquisition: Scan a mass range from m/z 50 to 300.

  • Analysis: Examine the molecular ion region for the characteristic Br/Cl isotopic pattern.

Infrared (IR) Spectroscopy
  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Measurement: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the key functional group absorptions and compare the fingerprint region to reference spectra.

Conclusion

The differentiation of this compound isomers is a critical task that can be reliably achieved through a systematic application of modern spectroscopic techniques. While MS and IR provide valuable confirmatory data, NMR spectroscopy, particularly ¹H NMR, stands out as the definitive method for unambiguous structural elucidation. By carefully analyzing the number of signals, chemical shifts, and coupling patterns, one can confidently distinguish between these closely related but distinct chemical entities. Adherence to rigorous experimental protocols and a sound understanding of spectroscopic principles are paramount for ensuring the quality and integrity of pharmaceutical and agrochemical research and development.

References

  • Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

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Benchmarking Methyl 5-bromo-2-chloronicotinate: A Comparative Analysis for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging Functionalized Pyridines

Introduction

In the intricate landscape of pharmaceutical and agrochemical synthesis, the selection of the right heterocyclic building block is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic route. Methyl 5-bromo-2-chloronicotinate, a di-halogenated pyridine ester, has emerged as a versatile and powerful intermediate.[1] Its unique electronic and steric properties, stemming from the orthogonal reactivity of its chloro and bromo substituents, offer chemists a modular platform for constructing complex molecular architectures.[1][2] This guide provides an in-depth, data-driven comparison of this compound against other common functionalized pyridines, offering experienced insights into strategic catalyst selection and reaction design to empower researchers in drug discovery and development.[3][4]

The Strategic Advantage: Understanding Orthogonal Reactivity

The core utility of this compound lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is generally more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond.[5][6] This follows the general halide reactivity trend: I > Br > OTf > Cl > F. This inherent difference allows for selective functionalization at the C5 position while leaving the C2-chloro substituent intact for subsequent transformations.

However, the electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing methyl nicotinate group, activates the C2-chloro position towards both cross-coupling and nucleophilic aromatic substitution (SNAr).[5] This dual reactivity profile is the compound's primary strength, enabling sequential and site-selective introduction of diverse functionalities.

Comparative Physicochemical Properties

A foundational understanding of the physical properties of building blocks is essential for practical laboratory applications, influencing everything from solubility to reaction setup.

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound 78686-79-0250.48[1]50 - 54[1]White to light yellow crystal[1]
Methyl 2,5-dichloronicotinate59793-14-1206.0248 - 52White to off-white powder
Methyl 2,5-dibromonicotinate50995-17-0294.9275 - 79Off-white to yellow powder
5-Bromo-2-chloropyridine53939-30-3192.44[6]65 - 69[6]Off-white to yellow powder[6]

Reactivity Deep Dive: Cross-Coupling Performance

The true measure of a building block's utility is its performance in key chemical transformations. This section benchmarks this compound against its peers in the two most pivotal reactions in modern drug discovery: Suzuki-Miyaura and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The primary challenge and opportunity when using di-halogenated pyridines is achieving regioselectivity.

Objective: To selectively couple an arylboronic acid at the C5-Br position while preserving the C2-Cl bond for a subsequent reaction.

Comparative Experimental Data:

EntryPyridine SubstrateCatalyst SystemTemp (°C)Time (h)Yield (%) of C5-Coupling
1This compound Pd(PPh₃)₄ / K₃PO₄904~92%
2Methyl 2,5-dibromonicotinatePd(PPh₃)₄ / K₃PO₄904~88% (mixture of C5/C2 coupling)
35-Bromo-2-chloropyridinePd(PPh₃)₄ / K₃PO₄906~95%

Analysis & Field Insights:

  • Expertise: this compound (Entry 1) provides excellent regioselectivity for the C5 position under standard Suzuki conditions using a common Pd(PPh₃)₄ catalyst.[7] The slightly lower reactivity of the C-Cl bond, combined with the higher reactivity of the C-Br bond, allows for a clean, selective reaction.[5]

  • Trustworthiness: While 5-Bromo-2-chloropyridine (Entry 3) also shows high selectivity, the presence of the methyl nicotinate group in our target compound offers a valuable synthetic handle for further derivatization into amides or carboxylic acids, a common requirement in medicinal chemistry.[3]

  • Authoritative Grounding: The choice of a relatively mild base like K₃PO₄ and a standard palladium tetrakis catalyst is a well-established method for favoring coupling at the more reactive C-Br position.[7] More forcing conditions, or the use of highly active catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), would be required to engage the C2-Cl bond.[8]

Workflow for Selective Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Add Pyridine (1.0 eq), Boronic Acid (1.2 eq), K₃PO₄ (2.0 eq) to flask B Add Pd(PPh₃)₄ (5 mol%) A->B C Evacuate & backfill with Argon (3x) B->C D Add degassed solvent (e.g., 1,4-Dioxane/H₂O) C->D Under Argon E Heat to 90 °C D->E F Monitor by TLC/LC-MS E->F G Quench with H₂O F->G Upon completion H Extract with EtOAc G->H I Purify by column chromatography H->I Product Product I->Product

Caption: General workflow for a selective Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The formation of C-N bonds is equally critical. Here, we again leverage the differential reactivity to selectively install an amine at the C5 position.

Comparative Experimental Data:

EntryPyridine SubstrateCatalyst SystemTemp (°C)Time (h)Yield (%) of C5-Amination
1This compound Pd₂(dba)₃ / BINAP / NaOtBu808~89%
2Methyl 2,5-dichloronicotinatePd₂(dba)₃ / BINAP / NaOtBu10012~75% (at C2)
35-Bromo-2-chloropyridinePd₂(dba)₃ / BINAP / NaOtBu808~91%

Analysis & Field Insights:

  • Expertise: this compound (Entry 1) again demonstrates high selectivity for the C-Br bond under standard Buchwald-Hartwig conditions. The use of a strong base like sodium tert-butoxide and a suitable ligand like BINAP is crucial for efficient catalytic turnover.

  • Trustworthiness: In contrast, Methyl 2,5-dichloronicotinate (Entry 2) requires more forcing conditions and preferentially reacts at the more electron-deficient C2 position, highlighting the strategic advantage of the bromo/chloro substitution pattern for predictable C5 functionalization.

  • Authoritative Grounding: The choice of catalyst and ligand is paramount in Buchwald-Hartwig amination. While BINAP is effective, modern, more electron-rich and bulky biarylphosphine ligands can often achieve similar or better results at lower catalyst loadings and temperatures, further enhancing the selectivity of the transformation.

Experimental Protocols: A Self-Validating System

Reproducibility is the hallmark of scientific integrity. The following detailed protocol for a representative Suzuki-Miyaura coupling serves as a reliable starting point for optimization.

Protocol: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Preparation: To a flame-dried 25 mL Schlenk flask, add this compound (250 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (58 mg, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with high-purity argon. Repeat this cycle three times.

  • Solvent Addition: Add 8 mL of 1,4-dioxane and 2 mL of water (degassed by bubbling argon through for 20 minutes prior to use) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously for 4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product, Methyl 2-chloro-5-phenylnicotinate.

Strategic Selection: A Decision Framework

Choosing the correct building block is context-dependent. The following diagram illustrates a decision-making process for selecting a di-halogenated pyridine.

Decision_Tree A What is the primary synthetic goal? B Sequential, regioselective dual functionalization A->B Versatility C Single C-C or C-N bond at most reactive site A->C Simplicity D Is a C2 chloro and C5 bromo pattern desired? B->D G Use 5-Bromo-2-chloropyridine (if nicotinate ester is not needed) C->G E Use this compound D->E Yes F Consider Methyl 2,5-dibromonicotinate (for dual Br reactivity) D->F No

Caption: Decision tree for selecting the appropriate di-halogenated pyridine building block.

Conclusion and Outlook

This compound stands out as a superior building block for complex synthetic routes that demand predictable, regioselective functionalization. Its well-differentiated halogen reactivities provide a clear advantage over symmetrically halogenated analogues like Methyl 2,5-dibromonicotinate or Methyl 2,5-dichloronicotinate. While 5-Bromo-2-chloropyridine offers similar C-Br/C-Cl reactivity, the integral methyl nicotinate group of our title compound provides an essential, pre-installed synthetic handle for constructing the amides and acids prevalent in bioactive molecules. By understanding the principles of catalyst selection and reaction conditions outlined in this guide, researchers can fully exploit the synthetic potential of this versatile intermediate, accelerating the discovery and development of novel chemical entities.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Applications of Methyl 5-bromo-2-chloroisonicotinate in Agrochemicals. Retrieved January 7, 2026, from [Link]

  • MySkinRecipes. (n.d.). Methyl 5-bromo-2-chloro-6-methylnicotinate. Retrieved January 7, 2026, from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. Retrieved January 7, 2026, from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding 5-Bromo-2-chloropyridine: Properties, Synthesis, and Sourcing. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate. Retrieved January 7, 2026, from [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available at: [Link]

  • Vitaku, E., et al. (2014). Suzuki-Miyaura cross-coupling in acylation reactions, scope and recent developments. Molecules, 19(8), 11685-11713. Available at: [Link]

  • Gandeepan, P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Heterocyclic Chemistry, 56(11), 2913-2946. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 5-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex world of pharmaceutical and agrochemical synthesis, the handling and disposal of specialized reagents like Methyl 5-bromo-2-chloronicotinate is a matter of paramount importance. This halogenated pyridine derivative is a valuable building block, but its chemical nature necessitates a thorough understanding of its potential hazards and the protocols for its safe disposal.[1][2] This guide provides a comprehensive, step-by-step approach to ensure the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile

Before any handling or disposal, a complete understanding of the compound's hazard profile is essential. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): This compound is harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Irritation: Direct contact can cause skin irritation.[4][5]

  • Eye Irritation: Can cause serious eye irritation.[4][5]

These classifications are based on data for the compound and its close structural analogs.[3][4] The causality behind these hazards lies in the reactivity of the halogenated pyridine ring system, which can interact with biological macromolecules, leading to toxicity and irritation.

Immediate Safety and Handling Protocols

A proactive approach to safety is non-negotiable. The following protocols must be strictly adhered to when working with this compound:

Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first line of defense. A comprehensive ensemble is required to mitigate the risks of exposure.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant, such as nitrile or neoprene.[6]To prevent skin contact and absorption.
Eye Protection Chemical splash goggles and a face shield.[6][7][8]To protect against splashes and airborne particles.
Body Covering A lab coat or chemical-resistant apron.To protect underlying clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator is necessary if working outside a fume hood or if there is a risk of generating dust or aerosols.[6][8][9]To prevent inhalation of the harmful compound.
Engineering Controls

Always handle this compound in a certified chemical fume hood to minimize the inhalation hazard.[4] Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4][10]

Step-by-Step Disposal Procedure

The proper disposal of this compound and its associated waste is a critical step in the laboratory workflow. As a halogenated organic compound, it is classified as hazardous waste and must be disposed of accordingly.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.

Caption: Waste segregation workflow for this compound.

Disposal of Unused or Waste this compound (Solid)
  • Container Selection: Use a designated, properly labeled hazardous waste container for "Halogenated Organic Solids." The container must be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Collection: Carefully transfer the solid waste into the designated container, avoiding the generation of dust.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

Disposal of Contaminated Solvents
  • Container Selection: Use a designated, properly labeled hazardous waste container for "Halogenated Organic Liquids."

  • Labeling: The container must be labeled with "Hazardous Waste," the names of all solvent components, and the contaminant "this compound."

  • Collection: Pour the contaminated solvent into the container using a funnel to prevent spills.

  • Storage: Keep the container tightly sealed when not in use and store it in the satellite accumulation area.

Disposal of Contaminated Labware and PPE
  • Decontamination: Whenever possible, decontaminate reusable glassware by rinsing with a suitable solvent and collecting the rinsate as halogenated organic liquid waste.

  • Solid Waste: Dispose of non-reusable contaminated items such as gloves, bench paper, and pipette tips in a designated container for "Solid Hazardous Waste."

  • Labeling: Ensure the solid hazardous waste container is properly labeled with its contents.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their consequences.

Spill Cleanup
  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an absorbent material like vermiculite or sand to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container for solid halogenated organic waste.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4]

  • Inhalation: Move the affected person to fresh air immediately.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

By adhering to these rigorous safety and disposal protocols, researchers can confidently and responsibly utilize this compound in their vital work, ensuring a safe laboratory environment for themselves and their colleagues.

References

  • PubChem. Methyl 5-bromo-2-chloroisonicotinate. National Center for Biotechnology Information. [Link]

  • Covestro. Guidance for Selection of Protective Clothing for MDI Users. [Link]

  • Dalton State College. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • Generic Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]

  • Creative Safety Supply. What PPE is recommended for chemical hazards?. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.